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Phenol-1-13C Documentation Hub

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  • Product: Phenol-1-13C
  • CAS: 29809-11-8

Core Science & Biosynthesis

Foundational

Unraveling the Fate of a Ubiquitous Pollutant: A Technical Guide to Phenol-1-13C as a Tracer in Environmental Science

This guide provides researchers, environmental scientists, and professionals in drug development with a comprehensive technical overview of the application of Phenol-1-13C as a stable isotope tracer. By delving into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, environmental scientists, and professionals in drug development with a comprehensive technical overview of the application of Phenol-1-13C as a stable isotope tracer. By delving into the core principles, experimental designs, and advanced analytical techniques, we aim to equip you with the knowledge to effectively track the metabolic fate and environmental pathways of phenolic compounds. This document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring a robust and scientifically sound approach to your research.

The Power of Looking Closer: Introduction to Stable Isotope Probing

In the intricate web of environmental systems, understanding the precise fate of a specific compound can be a formidable challenge. Stable Isotope Probing (SIP) has emerged as a powerful technique to unravel these complexities.[1][2] By introducing a substrate labeled with a heavy stable isotope, such as Carbon-13 (¹³C), into an environmental sample, we can trace the journey of that substrate as it is metabolized and incorporated by microorganisms.[1] This allows us to answer critical questions: Which organisms are actively degrading a particular pollutant? What are the specific metabolic pathways involved? And how does the carbon from that pollutant flow through the microbial food web?[1]

Phenol, a widespread environmental pollutant originating from industrial effluents and the degradation of natural organic matter, presents a significant environmental concern due to its toxicity.[3][4][5] Phenol-1-¹³C, with a ¹³C atom at the first carbon position of the benzene ring, serves as an ideal tracer for studying the biodegradation and metabolic fate of this critical contaminant.[6] Its use allows for the precise tracking of the phenol-derived carbon, providing unambiguous evidence of its transformation and assimilation by microbial communities.

Experimental Design: Following the ¹³C Trail

A successful Phenol-1-¹³C tracer study hinges on a well-conceived experimental design. The specific design will depend on the research question, but a general workflow can be conceptualized as follows:

G cluster_0 Experimental Setup cluster_1 Biomarker Analysis cluster_2 Metabolite & Gas Analysis A Environmental Sample (Soil, Water, Sediment) B Introduction of Phenol-1-13C A->B C Incubation under Controlled Conditions B->C D Extraction of Biomarkers (DNA, RNA, PLFAs) C->D G Analysis of Intermediate Metabolites C->G H Measurement of 13CO2 Respiration C->H E Separation of 13C-labeled Biomarkers D->E F Identification of Active Microorganisms E->F I Data Interpretation & Pathway Elucidation F->I G->I H->I

Caption: General workflow of a Phenol-1-¹³C tracer study.

Dosing Strategies: Distinguishing Primary Degraders from the Food Web

A critical consideration in SIP studies is the potential for carbon cross-feeding, where organisms that do not directly consume the labeled substrate incorporate the ¹³C by feeding on the labeled metabolites or biomass of the primary degraders.[1] To differentiate between these trophic levels, carefully designed dosing regimes are essential.[1]

Dosing RegimeObjectiveExpected Outcome
Single dose of Phenol-1-¹³CIdentify the initial primary degraders.The most diverse group of organisms capable of utilizing phenol will be labeled.[1]
Pre-exposure with unlabeled phenol followed by a single dose of Phenol-1-¹³CIdentify the enriched, most active primary degraders.A less diverse community, dominated by organisms best adapted to phenol degradation, will be labeled.[1]
Multiple doses of Phenol-1-¹³C over an extended periodIdentify both primary degraders and trophically related organisms (cross-feeders).A broader range of organisms, including those that consume the byproducts of phenol degradation, will become labeled over time.[1]

Unmasking the Players: Identifying Phenol-Degrading Microorganisms with DNA-SIP

DNA-Stable Isotope Probing (DNA-SIP) is a cornerstone technique for linking the metabolic function of phenol degradation to the identity of the responsible microorganisms.[2][7]

Detailed Protocol for DNA-Stable Isotope Probing (DNA-SIP)
  • Incubation: An environmental sample (e.g., soil, water, or a microbial culture) is incubated with Phenol-1-¹³C as the sole or primary carbon source. A control incubation with unlabeled phenol is run in parallel.

  • DNA Extraction: At selected time points, total DNA is extracted from both the labeled and control samples.

  • Density Gradient Ultracentrifugation: The extracted DNA is subjected to cesium chloride (CsCl) or iodixanol density gradient ultracentrifugation. The ¹³C-enriched DNA, being denser than the unlabeled ¹²C-DNA, will form a distinct band lower down in the gradient.[7]

  • Fractionation: The gradient is carefully fractionated, and the DNA from each fraction is collected.

  • Quantification and Identification: The amount of DNA in each fraction is quantified. The DNA from the "heavy" (¹³C-labeled) fractions is then used for downstream molecular analyses, such as 16S rRNA gene sequencing, to identify the microorganisms that have incorporated the labeled phenol.[7]

Tracing the Biochemical Roadmap: Elucidating Biodegradation Pathways

Phenol-1-¹³C is an invaluable tool for elucidating the intricate biochemical pathways of phenol degradation. Under aerobic conditions, the initial step in phenol biodegradation is its conversion to catechol.[3][4][8] From there, the aromatic ring can be cleaved via two main routes: the ortho pathway or the meta pathway.[3][4][8]

G Phenol Phenol-1-13C Catechol 13C-Catechol Phenol->Catechol Monooxygenase Ortho_product cis,cis-Muconic acid Catechol->Ortho_product Catechol 1,2-dioxygenase (ortho cleavage) Meta_product 2-Hydroxymuconic semialdehyde Catechol->Meta_product Catechol 2,3-dioxygenase (meta cleavage) TCA_cycle TCA Cycle Intermediates Ortho_product->TCA_cycle Meta_product->TCA_cycle

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Phenol-1-¹³C

This guide provides comprehensive safety and handling protocols for Phenol-1-¹³C, tailored for researchers, scientists, and professionals in drug development. While this document focuses on the ¹³C isotopically labeled f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for Phenol-1-¹³C, tailored for researchers, scientists, and professionals in drug development. While this document focuses on the ¹³C isotopically labeled form of phenol, it is critical to understand that the inclusion of the stable carbon-13 isotope does not alter the chemical reactivity or the toxicological profile of the molecule. Therefore, all safety precautions and handling guidelines applicable to phenol must be strictly adhered to when working with Phenol-1-¹³C.

The primary hazard of phenol lies in its ability to be rapidly absorbed through the skin, potentially leading to severe systemic toxicity.[1] Even small areas of skin exposure can be fatal.[1][2] Furthermore, phenol is corrosive and can cause severe chemical burns to the skin and eyes.[3][4][5] Due to its local anesthetic properties, initial contact may not cause immediate pain, leading to a false sense of security and delayed response.[1][2] This guide is structured to provide a deep understanding of these risks and the necessary protocols to mitigate them effectively.

Section 1: Hazard Analysis and Risk Mitigation

Phenol-1-¹³C is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] It is also corrosive, causing severe skin burns and eye damage, and is suspected of causing genetic defects.[3][4][5][6] Prolonged or repeated exposure may lead to organ damage.[3][5]

1.1. Routes of Exposure and Toxicological Profile

  • Dermal Absorption: This is the most significant route of exposure. Phenol is readily absorbed through intact skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[7][8] The initial whitening of the skin is a key indicator of exposure.[1]

  • Inhalation: Phenol vapors are toxic and can cause severe irritation to the respiratory tract.[1][3] All work with concentrated solutions or solid phenol should be conducted in a certified chemical fume hood.[7][9]

  • Ingestion: Ingestion of as little as one gram of phenol can be fatal.[1][2] It can cause severe burns to the mouth and throat.[1]

  • Eye Contact: Phenol can cause severe eye damage and potentially blindness.[1][2]

1.2. Engineering Controls: The First Line of Defense

The primary engineering control for handling Phenol-1-¹³C is a properly functioning chemical fume hood.[7] This is crucial for preventing the inhalation of toxic vapors and for containing any potential spills. Centrifugation of phenol-containing solutions should be performed using sealed safety cups to prevent the generation of aerosols, and tubes should only be opened inside a fume hood.[7] An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[7]

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection and proper use of PPE are critical for preventing exposure. A multi-layered approach to PPE provides a self-validating system of protection.

2.1. Hand Protection

The choice of gloves is paramount when handling phenol. Standard nitrile gloves offer insufficient protection against concentrated phenol and should only be used for incidental contact with dilute solutions (<10%), preferably in a double-gloved fashion.[7][9] For handling concentrated phenol or for prolonged tasks, more robust gloves are mandatory.

Glove MaterialProtection LevelRecommended Use
Butyl Rubber ExcellentHandling concentrated phenol
Viton™ ExcellentHandling concentrated phenol
Neoprene GoodSuitable for short-term work with concentrated phenol
Nitrile Poor to FairIncidental contact with dilute solutions (<10%) only; must be changed immediately upon contact.[7][9]

2.2. Body and Eye Protection

  • Eye Protection: Chemical splash goggles are the minimum requirement.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Body Protection: A lab coat should be worn over long-sleeved clothing and long pants.[9][10] For tasks with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene is recommended.[7][9] Closed-toe shoes are mandatory.[9][10]

Section 3: Standard Operating Procedures

3.1. Storage and Handling

  • Store Phenol-1-¹³C in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizers and bases.[1][11][12]

  • Containers should be kept tightly sealed and stored below eye level to minimize the risk of spills causing facial or eye injuries.[7][8][12]

  • Transport phenol in secondary containment, such as a bottle carrier.[12]

  • Always wash hands thoroughly after handling phenol, even if gloves were worn.[11]

3.2. Waste Disposal

All phenol-contaminated waste, including solutions, pipette tips, and gloves, is considered hazardous waste and must be disposed of accordingly.[1][7][13] Do not pour phenol waste down the drain.[14] Collect all contaminated materials in a clearly labeled, sealed, and puncture-proof container for hazardous waste pickup.[2][14]

Section 4: Emergency Procedures - A Logical Workflow

Immediate and correct response to a phenol exposure is critical to minimizing harm.

4.1. Skin Exposure

Rapid decontamination is crucial.[9] The primary goal is to remove the phenol and prevent further absorption.

  • Immediate Action: Move to the nearest emergency shower or drench hose.[7]

  • Clothing Removal: Immediately remove all contaminated clothing while under the shower.[7][11] Phenol can penetrate most clothing, including leather.[1]

  • Decontamination Protocol:

    • Option A (Preferred): After an initial water flush, liberally apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area.[2][9] PEG is more effective than water at removing phenol from the skin.[2]

    • Option B (If PEG is unavailable): Flush the affected area with copious amounts of water for at least 15 minutes.[1][11] For large exposures, a high-density shower is preferable to minimize dilution and spreading of the phenol.[15]

  • Seek Medical Attention: Call for emergency medical assistance immediately, even if no pain is felt.[7][10]

4.2. Eye Exposure

  • Immediate Flushing: Go to the nearest eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11]

  • Remove Contact Lenses: If present and easily removable, take out contact lenses.[3][16]

  • Seek Medical Attention: Obtain immediate medical attention.[1][11]

4.3. Inhalation

Move the affected person to fresh air immediately and seek medical attention.[3][9][11]

4.4. Ingestion

Do not induce vomiting.[9] If the person is conscious and able to swallow, give them 4 to 8 ounces of milk or water to drink.[9] Seek immediate medical attention.[9][11]

4.5. Spill Response

  • Small Spills (<50 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or paper towels.[2][11] Place the contaminated material in a sealed container for hazardous waste disposal.[2][11]

  • Large Spills (>50 mL) or Spills of Heated Phenol: Evacuate the laboratory, close the doors, and contact your institution's environmental health and safety department immediately.[2][11]

Experimental Protocol: Preparation of a 10 mg/mL Phenol-1-¹³C Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Phenol-1-¹³C. This procedure must be performed entirely within a certified chemical fume hood.

Materials:

  • Phenol-1-¹³C (solid)

  • Anhydrous ethanol

  • Glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Spatula

  • Volumetric flasks

  • Pipettes and pipette tips

  • Appropriate PPE (butyl rubber gloves, chemical splash goggles, face shield, lab coat)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing: Carefully weigh the desired amount of solid Phenol-1-¹³C directly into a tared glass vial on an analytical balance located inside the fume hood.

  • Solubilization: Add a small amount of anhydrous ethanol to the vial to dissolve the Phenol-1-¹³C.

  • Transfer: Quantitatively transfer the dissolved Phenol-1-¹³C solution to the appropriate volumetric flask.

  • Dilution: Bring the solution to the final volume with anhydrous ethanol.

  • Mixing: Cap the flask and invert several times to ensure homogeneity.

  • Storage: Transfer the final solution to a clearly labeled storage vial. The label should include the compound name (Phenol-1-¹³C), concentration, solvent, date of preparation, and appropriate hazard pictograms.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh paper, pipette tips) in the designated hazardous waste container.

  • Decontamination: Clean the work area thoroughly. Remove PPE and wash hands.

Visualizations

EmergencyResponseWorkflow cluster_exposure Phenol Exposure Event cluster_immediate_actions Immediate Actions cluster_decon_details Decontamination Protocols cluster_medical Medical Intervention Exposure Skin, Eye, or Inhalation Exposure Occurs Alert Alert Others & Call for Help Exposure->Alert Step 1 Remove Remove Victim from Contaminated Area Alert->Remove Step 2 Decontaminate Initiate Decontamination (Shower/Eyewash) Remove->Decontaminate Step 3 SkinDecon Skin: Remove Clothing, Flush with Water, Apply PEG Decontaminate->SkinDecon If Skin Exposure EyeDecon Eyes: Flush with Water for at least 15 minutes Decontaminate->EyeDecon If Eye Exposure Medical Seek Immediate Professional Medical Attention SkinDecon->Medical EyeDecon->Medical

Caption: Emergency response workflow for phenol exposure.

References

  • PENTA. (2024-04-29). Phenol - SAFETY DATA SHEET.
  • Carl ROTH. Phenol - Safety Data Sheet.
  • INEOS Group. SAFETY DATA SHEET Phenol Solution.
  • UC Berkeley EH&S. Phenol - EH&S.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • University of Colorado Boulder Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • Petrochemicals Europe. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Texas Woman's University. Phenol SOP.
  • University of Michigan Environment, Health & Safety. Phenol.
  • University of California, Los Angeles EH&S. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Hindustan Organic Chemicals. Material Safety Data Sheets -- 1. PHENOL.
  • Western Washington University. Phenol.
  • Princeton University Environmental Health and Safety. Phenol.
  • The University of Queensland. Working Safely with Phenol Guideline.
  • Fisher Scientific. (2015-08-05). Safety Data Sheet - Phenol, Lab Grade.
  • Cayman Chemical. (2025-12-02). Safety Data Sheet - Phenol-13C6.
  • Sigma-Aldrich. (2025-05-06). SAFETY DATA SHEET - Phenol.
  • University of Miami Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Centers for Disease Control and Prevention (ATSDR). Phenol | Medical Management Guidelines.

Sources

Foundational

Basic Principles of 13C Labeling with Phenol: A Technical Guide

Executive Summary Phenol ( ) serves as a fundamental scaffold in both pharmaceutical synthesis and environmental toxicology. Labeling phenol with Carbon-13 ( ) transforms this ubiquitous molecule into a high-fidelity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenol (


) serves as a fundamental scaffold in both pharmaceutical synthesis and environmental toxicology. Labeling phenol with Carbon-13 (

) transforms this ubiquitous molecule into a high-fidelity probe for tracing metabolic fate, elucidating reaction mechanisms, and quantifying biodegradation pathways. Unlike radioactive

, stable isotope

labeling allows for precise structural elucidation via NMR and Mass Spectrometry (MS) without ionizing radiation hazards.

This guide details the strategic selection of isotopologues (Uniform vs. Specific), synthetic accessibility, and the rigorous analytical workflows required to track 13C-phenol in complex biological matrices.

Part 1: Theoretical Foundations

The Physics of Detection

The utility of 13C-phenol rests on two physical properties distinguishable from the natural


 background (which has ~98.9% abundance):
  • Nuclear Magnetic Resonance (NMR):

    
     has a nuclear spin of 
    
    
    
    , making it NMR active. In phenol, the electronic environment of the hydroxyl group creates distinct chemical shift dispersion, allowing researchers to track specific carbon positions during ring-cleavage events.
  • Mass Spectrometry (MS):

    
     increases the mass of the carbon atom by 1.00335 Da. A fully labeled [U-
    
    
    
    ]phenol molecule exhibits a mass shift of +6 Da (
    
    
    ), shifting the molecular ion from
    
    
    94 to 100. This mass shift moves the analyte away from natural biological noise in complex matrices.
Structural Symmetry and NMR Signatures

Phenol possesses a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 axis of symmetry (assuming rapid rotation of the O-H bond). This symmetry simplifies the 

NMR spectrum, reducing the 6 carbon atoms to 4 distinct signals. Understanding these shifts is critical for validating labeled starting materials.

Table 1: 13C NMR Chemical Shifts of Phenol (in


) 
PositionTypeChemical Shift (

, ppm)
MultiplicityNotes
C1 Ipso~155.0SingletStrongly deshielded by Oxygen; diagnostic peak.
C2, C6 Ortho~115.5DoubletShielded by resonance electron donation.
C3, C5 Meta~129.8DoubletLess affected by resonance; close to benzene baseline.
C4 Para~121.0DoubletShielded, but less than ortho positions.

Note: Chemical shifts may vary by


1-2 ppm depending on solvent (e.g., DMSO-d6 vs. 

) and concentration.

Part 2: Synthetic Strategies for 13C-Phenol[2][3]

The choice of synthesis dictates the experiment. Uniform labeling is used for total flux analysis, while position-specific labeling is required to determine mechanism (e.g., distinguishing between ortho- and meta- cleavage pathways).

Strategy A: The "Benzene Route" (Uniform Labeling)

High-enrichment [U-


]phenol is typically synthesized from [U-

]benzene. The classic pathway involves nitration, reduction to aniline, diazotization, and hydrolysis. While robust, this method is multi-step and atom-inefficient.
Strategy B: The "Core-Labeling" Route (Specific Ipso-Labeling)

For mechanistic studies requiring a label specifically at the C1 (ipso) position, modern "core-labeling" techniques are superior. This method utilizes a [5+1] cyclization strategy, reacting a 1,5-dibromo-1,4-pentadiene precursor with a


-labeled carbonate ester (e.g., dimethyl carbonate). This allows for the precise insertion of a 

atom into the phenolic ring from a cheap inorganic source.

Synthesis_Strategies Benzene [U-13C]Benzene (Commercial Source) Nitration 1. HNO3/H2SO4 2. Reduction (Fe/HCl) Benzene->Nitration Classical Route Aniline [U-13C]Aniline Nitration->Aniline Classical Route Diazo 1. NaNO2/H2SO4 2. H2O, Heat Aniline->Diazo Classical Route UPhenol [U-13C]Phenol (Uniform Label) Diazo->UPhenol Classical Route Precursor 1,5-dibromo-1,4-pentadiene Cyclization Lithium-Halogen Exchange [5+1] Cyclization Precursor->Cyclization Carbonate 13C-Carbonate Ester (13C Source) Carbonate->Cyclization SpecificPhenol [1-13C]Phenol (Ipso Label) Cyclization->SpecificPhenol Core-Labeling

Figure 1: Comparison of synthetic routes. Top: Classical route for uniform labeling. Bottom: Convergent route for site-specific labeling.

Part 3: Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Phenol is polar and thermally labile, leading to peak tailing in GC. Derivatization is mandatory for quantitative 13C analysis.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Reaction: Replaces the hydroxyl proton with a Trimethylsilyl (TMS) group.

  • Mass Shift Analysis:

    • Native Phenol (TMS derivative):

      
       166 (
      
      
      
      ).
    • [U-

      
      ]Phenol (TMS derivative): 
      
      
      
      172.
    • The silicon atom in the TMS group has natural isotopes (

      
      , 
      
      
      
      ) that must be accounted for in background subtraction.
Metabolic Flux Analysis (MFA)

In drug development and environmental microbiology, 13C-phenol is used to map ring-cleavage. Bacteria (e.g., Pseudomonas) and liver microsomes oxidize phenol to catechol, which then undergoes ring fission.

  • Ortho-cleavage: Cleaves between hydroxyls

    
     Muconic acid.
    
  • Meta-cleavage: Cleaves adjacent to hydroxyls

    
     Hydroxymuconic semialdehyde.[2]
    
  • Tracing: By using [1-

    
    ]phenol, the position of the label in the linear acid product confirms the cleavage mechanism.
    

Degradation_Pathways Phenol 13C-Phenol Catechol 13C-Catechol (Intermediate) Phenol->Catechol Phenol Hydroxylase Ortho Ortho-Cleavage (Catechol 1,2-dioxygenase) Catechol->Ortho Meta Meta-Cleavage (Catechol 2,3-dioxygenase) Catechol->Meta Muconic cis,cis-Muconic Acid (Ring Open) Ortho->Muconic HMS 2-Hydroxymuconic semialdehyde Meta->HMS TCA TCA Cycle (Biomass/CO2) Muconic->TCA HMS->TCA

Figure 2: Divergent metabolic pathways of phenol.[2] 13C labeling allows differentiation between ortho- and meta-cleavage products via MS fragmentation patterns.

Part 4: Experimental Protocol

Workflow: Tracking Phenol Metabolism via GC-MS

Objective: Quantify the metabolic stability of phenol and identify downstream metabolites in a biological matrix (e.g., hepatocyte incubation or bacterial culture).

Phase 1: Incubation
  • Preparation: Prepare a 10 mM stock solution of [U-

    
    ]phenol in water or DMSO.
    
  • Dosing: Spike the biological matrix (e.g., liver microsomes 1 mg protein/mL) with substrate to a final concentration of 50

    
    .
    
  • Control: Run a parallel incubation with non-labeled [

    
    ]phenol to establish retention time and fragmentation baselines.
    
  • Quenching: At defined timepoints (0, 15, 30, 60 min), stop the reaction by adding ice-cold Acetonitrile (1:3 v/v).

Phase 2: Extraction & Derivatization (Critical Step)

Phenol is volatile; evaporation must be controlled.

  • Centrifugation: Spin quenched samples at 10,000 x g for 10 min to pellet proteins.

  • Supernatant Transfer: Transfer 200

    
     of supernatant to a GC vial.
    
  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at room temperature. Do not apply heat, or phenol will sublime.
    
  • Derivatization:

    • Add 50

      
       of anhydrous Pyridine.
      
    • Add 50

      
       of BSTFA + 1% TMCS .
      
    • Cap immediately and vortex.

    • Incubate at 60°C for 30 minutes. (Silylation of phenolic -OH is rapid, but heating ensures completion).

Phase 3: GC-MS Analysis[3]
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Mode: SIM (Selected Ion Monitoring) for sensitivity.[1]

    • Target Ions:

      • 
        -Phenol-TMS: 
        
        
        
        166 (Molecular Ion), 151 (Loss of methyl).
      • 
        -Phenol-TMS: 
        
        
        
        172 (Molecular Ion), 157 (Loss of methyl).
Phase 4: Data Interpretation

Calculate the Isotope Enrichment Factor :



Any detection of 

172 in downstream peaks (e.g., catechol-TMS) confirms the precursor-product relationship.

Part 5: Applications in Research

Drug Development (ADME)

In ADME (Absorption, Distribution, Metabolism, Excretion) studies, 13C-phenol is used to identify reactive metabolites. Phenol moieties in drug candidates can form quinone methides, which are toxic. Labeling the phenol ring allows researchers to distinguish drug-derived toxicity from endogenous phenolic background.

Environmental Science (Stable Isotope Probing - SIP)

Researchers use 13C-phenol to identify "phenol-eating" bacteria in soil.

  • Method: Soil is incubated with [U-

    
    ]phenol.
    
  • Mechanism: Active degraders incorporate the

    
     into their DNA.
    
  • Separation: DNA is extracted and spun in a Cesium Chloride (CsCl) gradient.[4] The "heavy"

    
    -DNA separates from the "light" 
    
    
    
    -DNA.
  • Sequencing: The heavy DNA band is sequenced to identify the specific bacterial species responsible for bioremediation.

References

  • Chemical Shifts & NMR Principles

    • Doc Brown's Chemistry. 13C NMR spectrum of phenol. Retrieved from

    • ChemicalBook.[5][6] Phenol 13C NMR Spectrum. Retrieved from

  • Synthesis Strategies

    • Fairweather, A. et al. (2023). Core-Labeling Synthesis of Phenols. American Chemical Society / University of Chicago. Retrieved from

  • Analytical Protocols (GC-MS & Derivatization)

    • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

    • Kudlejova, L. et al. Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Retrieved from

  • Applications (Biodegradation & SIP)

    • DeRito, C. M., et al. (2005). Use of Field-Based Stable Isotope Probing To Identify Adapted Populations.... Applied and Environmental Microbiology.[7] Retrieved from

    • Toyama, T. et al. (2019).[8] 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocol for In Vivo Metabolic Labeling with Phenol-1-13C

Abstract This application note details a high-precision protocol for tracking the metabolic fate of Phenol-1-13C in rodent models. Unlike general metabolic tracers (e.g., 13C-Glucose), Phenol-1-13C is a targeted probe us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for tracking the metabolic fate of Phenol-1-13C in rodent models. Unlike general metabolic tracers (e.g., 13C-Glucose), Phenol-1-13C is a targeted probe used primarily to investigate xenobiotic metabolism (Phase I/II) and gut microbiota-mediated aromatic ring cleavage . This guide addresses the specific challenges of handling volatile phenolic tracers, distinguishing host-versus-microbiome metabolic routes, and quantifying downstream conjugates (glucuronides/sulfates) using LC-MS/MS.

Introduction & Mechanistic Basis[1][2][3]

Why Phenol-1-13C?

Phenol (hydroxybenzene) is a model compound for studying the detoxification of aromatic xenobiotics. The Phenol-1-13C isotopologue carries a stable carbon-13 label at the hydroxyl-bearing carbon (C1 position).

  • Host Metabolism (Mammalian): Mammals primarily detoxify phenol via Phase II conjugation in the liver and gut mucosa, producing Phenyl-1-13C-glucuronide and Phenyl-1-13C-sulfate . The aromatic ring typically remains intact.

  • Microbiome Metabolism (Microbial): Certain gut bacteria (e.g., Pseudomonas, Azoarcus) possess ring-cleavage dioxygenases. They can open the aromatic ring (ortho- or meta-cleavage), converting Phenol-1-13C into aliphatic intermediates (e.g., muconates) and eventually oxidizing the C1 carbon to

    
    CO
    
    
    
    .

Therefore, Phenol-1-13C allows researchers to simultaneously measure host detoxification efficiency (via urine/plasma conjugates) and microbial degradation activity (via breath


CO

analysis).
Metabolic Fate Diagram

The following diagram illustrates the divergent pathways of Phenol-1-13C in an in vivo system.

PhenolMetabolism Phenol Phenol-1-13C (Tracer) Liver Host Liver/Gut (Phase II Enzymes) Phenol->Liver Absorption Microbiome Gut Microbiota (Ring Cleavage) Phenol->Microbiome Non-absorbed Glucuronide Phenyl-1-13C-Glucuronide (Urine/Plasma) Liver->Glucuronide UGTs Sulfate Phenyl-1-13C-Sulfate (Urine/Plasma) Liver->Sulfate SULTs Oxidation Hydroquinone-1-13C (CYP450) Liver->Oxidation CYP2E1 RingCleavage Muconate Derivatives Microbiome->RingCleavage Dioxygenases CO2 13-CO2 (Breath) RingCleavage->CO2 TCA Cycle

Caption: Divergent metabolic fate of Phenol-1-13C. Host pathways preserve the ring (blue), while specific microbial activity leads to ring cleavage and mineralization to CO2 (green).

Experimental Design

Safety & Dosage

Phenol is toxic/corrosive. In tracer studies, doses must be well below the LD50 (approx. 300-500 mg/kg in rodents).

  • Recommended Tracer Dose: 5–20 mg/kg body weight.

  • Vehicle: Sterile saline (0.9% NaCl) or water. Phenol is moderately soluble in water (approx. 80 mg/mL), so co-solvents (DMSO) are rarely needed for these concentrations.

Animal Model Considerations
  • Species: C57BL/6 Mice or Sprague-Dawley Rats.

  • Housing: Metabolic Cages are strictly required to separate urine (major excretion route of conjugates) from feces (microbiome analysis) and to prevent coprophagy (recycling of tracer).

Step-by-Step Protocol

Phase A: Tracer Administration[4]
  • Preparation: Dissolve Phenol-1-13C (solid or liquid) in sterile saline to a final concentration of 1–2 mg/mL. Vortex immediately before use to ensure homogeneity.

  • Administration Route:

    • Oral Gavage (PO): Preferred for studying first-pass metabolism (gut-liver axis) and microbiome interaction.

    • Intravenous (IV): Use tail vein injection if bypassing the gut microbiome is required to isolate systemic hepatic metabolism.

Phase B: Sample Collection Workflow

Time-resolved sampling is critical due to the rapid clearance of phenol (half-life < 1-2 hours in rodents).

Time PointSample TypeTarget AnalytePurpose
0 min Plasma (Baseline)Endogenous PhenolBackground subtraction
15-30 min Breath (Optional)

CO

Assess rapid microbial mineralization
30, 60, 120 min Plasma (Tail nick)Free Phenol-1-13CPK / Bioavailability
0 - 24 hrs Urine (Metabolic Cage)Phenyl-Glucuronide/SulfateTotal detoxification output
24 hrs Feces/Cecal ContentUnmetabolized TracerMicrobiome exposure
Phase C: Sample Preparation (Extraction)

Critical Note: Phenol is volatile. Avoid high-temperature evaporation.

  • Plasma/Urine:

    • Mix 50 µL sample with 150 µL cold Acetonitrile (containing internal standard, e.g., Phenol-d5).

    • Centrifuge at 12,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials. Do not dry down using nitrogen flow, as free phenol will evaporate. Inject directly or dilute with water.

  • Tissue/Feces:

    • Homogenize 50 mg tissue in 500 µL 50% Methanol/Water.

    • Bead beat or sonicate (on ice).

    • Centrifuge and filter supernatant (0.22 µm).

Analytical Method: LC-MS/MS

To distinguish Phenol-1-13C from endogenous phenol (Phenol-12C), high-resolution MS or Triple Quadrupole (QqQ) MRM is required.

Chromatography (LC Conditions)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm). Phenol is polar; T3 columns retain it better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-) for phenol and its conjugates.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Phenol-12C (Endogenous) 93.065.0Loss of CO
Phenol-1-13C (Tracer) 94.0 65.0 Loss of 13CO (Retains 12C ring fragment)
Phenyl-Sulfate-12C 173.093.0Loss of SO3
Phenyl-Sulfate-1-13C 174.0 94.0 Generates Phenol-1-13C ion
Phenyl-Glucuronide-12C 269.0113.0Glucuronide fragment
Phenyl-Glucuronide-1-13C 270.0 113.0 Glucuronide fragment

Technical Insight: For Phenol-1-13C (Precursor 94), the fragmentation often involves the loss of the CO group. Since the label is on C1 (the carbon attached to oxygen), the neutral loss is


CO (mass 29), leaving a product ion of m/z 65 (C5H5-). If the label were on a different carbon, the transitions would differ. Verify this transition with a pure standard. 

Data Analysis & Interpretation

Calculation of Fractional Enrichment

To quantify the contribution of the tracer to the total pool, calculate the Isotope Enrichment (IE) :



Interpreting Ratios
  • High Urine Enrichment (Glucuronide/Sulfate): Indicates rapid host absorption and efficient Phase II detoxification.

  • High Breath

    
    CO
    
    
    
    :
    Indicates significant microbial ring cleavage. This is often observed in animals with microbiomes pre-exposed to polyphenols or aromatics.
  • Low Recovery: If <50% of the tracer is recovered in urine/breath, consider tissue accumulation (protein binding) or fecal excretion of polymerized compounds.

Experimental Workflow Diagram

Workflow cluster_Samples Sample Collection Start Start: Phenol-1-13C Solubilization (Saline) Dosing Oral Gavage (10 mg/kg) Start->Dosing Cage Metabolic Cage Housing (0-24 Hours) Dosing->Cage Plasma Plasma (Free Phenol) Dosing->Plasma Tail Nick Urine Urine (Conjugates) Cage->Urine Feces Feces (Microbiome) Cage->Feces Extraction Cold ACN Extraction (No Evaporation!) Urine->Extraction Plasma->Extraction Feces->Extraction Analysis LC-MS/MS (ESI-) MRM: 94->65 Extraction->Analysis

Caption: Step-by-step experimental workflow for Phenol-1-13C metabolic tracing.

References

  • Deng, P., et al. (2024).[2] "13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice."[2] Microbiome. Link

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019).[3] "13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli." Frontiers in Microbiology. Link

  • DeRito, C. M., et al. (2005). "Use of Field-Based Stable Isotope Probing To Identify Adapted Populations and Track Carbon Flow through a Phenol-Degrading Soil Microbial Community." Applied and Environmental Microbiology. Link

  • Hori, T., et al. (2009). "Microorganisms involved in anaerobic phenol degradation in the treatment of synthetic coke-oven wastewater detected by RNA stable-isotope probing." FEMS Microbiology Letters. Link

  • Bueschl, C., et al. (2014).[4] "An overview of methods using 13C for improved compound identification in metabolomics and natural products." Frontiers in Plant Science. Link

Sources

Application

Introduction: Tracing the Path of Phenol in Biological Systems

An In-Depth Technical Guide to the GC-MS Analysis of Phenol-1-¹³C Labeled Metabolites Stable isotope labeling is a powerful technique in metabolomics that allows researchers to trace the metabolic fate of specific compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GC-MS Analysis of Phenol-1-¹³C Labeled Metabolites

Stable isotope labeling is a powerful technique in metabolomics that allows researchers to trace the metabolic fate of specific compounds within a biological system.[1][2] By introducing a molecule enriched with a heavy isotope, such as Carbon-13 (¹³C), scientists can distinguish the labeled compound and its downstream metabolites from the naturally abundant, unlabeled molecules. This approach, often referred to as stable isotope-assisted metabolomics (SIAM) or ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides invaluable insights into the activity and dynamics of metabolic pathways, which cannot be obtained from steady-state metabolite profiling alone.[1][3]

Phenol, an important industrial chemical and a common environmental pollutant, has significant toxicological implications.[4] Understanding its metabolic conversion is crucial for assessing its impact on human health and ecosystems. Phenol-1-¹³C, where the first carbon of the benzene ring is replaced with a ¹³C isotope, serves as an ideal tracer for these studies. When introduced into a biological system—be it a cell culture, microorganism, or a whole organism—the ¹³C label acts as a beacon, allowing for the unambiguous identification of its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical platform for metabolomics due to its high chromatographic resolution, sensitivity, and extensive spectral libraries for compound identification.[5][6] For small molecules like phenol and its metabolites, GC-MS is particularly well-suited, especially after a chemical derivatization step to enhance their volatility.[6][7] This guide provides a comprehensive framework for designing and executing experiments using Phenol-1-¹³C and GC-MS to elucidate metabolic pathways, quantify metabolite flux, and gain a deeper understanding of xenobiotic metabolism.

Principle of the Method: Differentiating Labeled and Unlabeled Worlds

The core principle of this method lies in the mass difference imparted by the ¹³C isotope. A ¹³C atom has one more neutron than a ¹²C atom, resulting in a mass increase of approximately 1 Dalton. When Phenol-1-¹³C is metabolized, the ¹³C atom is retained within the molecular structure of the resulting metabolites.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Consequently, a metabolite derived from Phenol-1-¹³C will appear in the mass spectrum at an m/z value that is one unit higher (M+1) than its unlabeled counterpart. By comparing the mass spectra of samples from a labeled experiment to an unlabeled control, researchers can:

  • Identify Novel Metabolites: Peaks that appear only in the labeled experiment or show a distinct M+1 isotopic pattern are strong candidates for being phenol-derived metabolites.[2]

  • Confirm Metabolic Pathways: The detection of a series of M+1 labeled compounds that correspond to a known or hypothesized metabolic pathway provides direct evidence for that pathway's activity.

  • Quantify Metabolic Flux: By measuring the ratio of labeled to unlabeled isotopologues of a given metabolite, it is possible to determine the rate of its production from the labeled precursor, providing a quantitative measure of pathway flux.[8]

This ability to precisely track the transformation of a molecule provides a dynamic view of cellular metabolism that is essential for modern systems biology and drug development.

Experimental Workflow & Protocols

A successful ¹³C-labeling experiment requires careful planning and execution, from sample preparation through to data analysis. Each step is critical for maintaining the integrity of the metabolic snapshot and ensuring accurate results.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_derivatization Phase 2: Derivatization cluster_analysis Phase 3: GC-MS Analysis cluster_data Phase 4: Data Interpretation Start Biological System (e.g., Cell Culture) Labeling Introduce Phenol-1-¹³C & Incubate Start->Labeling Quench Quench Metabolism (e.g., Cold Methanol) Labeling->Quench Extract Extract Metabolites (Solvent Extraction) Quench->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Silylation Reaction (e.g., with BSTFA + TMCS) Dry->Derivatize Heat Incubate at 60-70°C Derivatize->Heat GC_Inject Inject Sample into GC Heat->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize Electron Ionization (EI) GC_Sep->MS_Ionize MS_Detect Mass Detection (Scan or SIM mode) MS_Ionize->MS_Detect Process Peak Deconvolution & Identification MS_Detect->Process Quantify Isotopologue Analysis & Quantification Process->Quantify Pathway Pathway Elucidation & Flux Analysis Quantify->Pathway End Biological Insights Pathway->End

Caption: Silylation of Phenol-1-¹³C with BSTFA to produce a volatile derivative for GC-MS.

Materials:

  • Dried metabolite extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation: Prepare the derivatization reagent mixture. A common two-step process involves first protecting any carbonyl groups. For a simpler silylation of phenols, a one-step process is often sufficient.

  • Dissolution: Add 20 µL of anhydrous pyridine to the dried metabolite extract to ensure it is fully dissolved. Pyridine acts as a catalyst and helps to keep the reactants in solution.

  • Silylation Reagent Addition: Add 30 µL of BSTFA + 1% TMCS to the dissolved extract. The TMCS acts as a catalyst, enhancing the reactivity of the silylation reagent. [9][10]4. Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 1 hour in a heating block or oven. [10]5. Cooling: After incubation, allow the sample to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC vial with a glass insert for analysis. The sample is now ready for injection into the GC-MS.

GC-MS Instrumental Parameters and Data Acquisition

The instrumental setup is critical for achieving good separation and sensitive detection of the labeled metabolites. The following table provides a validated starting point for method development.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale & Expert Insights
Gas Chromatograph
Injection ModeSplitless (or 1:10 split)Splitless mode maximizes sensitivity for trace-level metabolites. A small split ratio may be used if concentrations are high to prevent column overloading.
Injector Temp.250°CEnsures rapid volatilization of the derivatized analytes without causing thermal degradation.
Carrier GasHelium, constant flowProvides excellent chromatographic efficiency. A constant flow of ~1.1 mL/min is typical. [11]
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A mid-polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of derivatized metabolites.
Oven ProgramInitial: 70°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 minA temperature ramp allows for the separation of compounds with different boiling points, from the more volatile to the less volatile metabolites. [11]
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are searchable against libraries like NIST or Wiley.
Ion Source Temp.230°CA standard temperature that balances ionization efficiency with analyte stability.
Electron Energy70 eVThe standard energy for EI, which generates consistent and library-matchable mass spectra.
Acquisition ModeFull Scan (m/z 50-600) and/or SIMFull Scan is used for untargeted analysis to discover unknown metabolites. Selected Ion Monitoring (SIM) is used for targeted quantification of known metabolites, offering significantly higher sensitivity. [10]

Data Analysis and Interpretation

Identifying Labeled Metabolites

The first step in data analysis is to process the raw chromatograms to find and identify peaks. The key evidence for a metabolite originating from Phenol-1-¹³C is the presence of a characteristic M+1 ion in its mass spectrum.

For derivatized phenol (TMS-Phenol), the unlabeled molecular ion ([M]⁺) has an m/z of 166. For TMS-Phenol-1-¹³C, this peak will be at m/z 167. The entire fragmentation pattern will be shifted by +1 Da for any fragment containing the ¹³C-labeled carbon.

Elucidating Metabolic Pathways

Phenol is known to be metabolized primarily through hydroxylation, followed by conjugation or ring cleavage. [4][12]In microorganisms, two common pathways are the ortho- and meta-cleavage pathways, which are initiated by hydroxylation to catechol. [13][14]In mammals, hydroxylation to catechol or hydroquinone is a key step. [15]

Phenol_Metabolism cluster_path1 Ortho-Hydroxylation cluster_path2 Para-Hydroxylation cluster_downstream Further Metabolism Phenol Phenol-1-¹³C (Unlabeled m/z 94) Catechol ¹³C-Catechol (Unlabeled m/z 110) Phenol->Catechol Hydroxylase Hydroquinone ¹³C-Hydroquinone (Unlabeled m/z 110) Phenol->Hydroquinone Hydroxylase RingCleavage ¹³C-Ring Cleavage Products (e.g., Muconic Acid) Catechol->RingCleavage Dioxygenase A Mass Shift: M+1 Catechol->A Hydroquinone->RingCleavage B Mass Shift: M+1 Hydroquinone->B C Mass Shift: M+1 RingCleavage->C

Caption: Potential metabolic pathways of Phenol-1-¹³C and the propagation of the M+1 mass shift.

By searching for the expected masses of potential derivatized metabolites (and their M+1 counterparts), this pathway can be confirmed.

Table 2: Expected Mass Shifts for Silylated Phenol Metabolites

CompoundDerivatizationUnlabeled Molecular Ion (m/z)¹³C-Labeled Molecular Ion (m/z)
Phenol1 TMS group166167
Catechol2 TMS groups254255
Hydroquinone2 TMS groups254255
1,2,4-Trihydroxybenzene3 TMS groups342343
Quantification Using Isotope Dilution

For accurate quantification, the use of a stable isotope-labeled internal standard (IS) is the gold standard. [16]The IS is added at a known concentration to each sample at the very beginning of the extraction process. Because the IS is chemically almost identical to the analyte, it experiences the same loss during sample preparation and the same ionization efficiency in the mass spectrometer.

Quantification is achieved by calculating the peak area ratio of the target analyte (e.g., ¹³C-Catechol) to the internal standard and comparing this to a calibration curve. This method corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and reproducible data. [17]

Troubleshooting and Best Practices

Table 3: Common Issues and Solutions in GC-MS Metabolomics

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; insufficient derivatization.Use a deactivated liner; ensure derivatization reaction goes to completion by optimizing time/temperature; check reagent quality.
Low Signal / Sensitivity Inefficient extraction; analyte degradation; poor derivatization; incorrect MS settings.Optimize extraction solvent and procedure; ensure samples are kept cold; use a catalyst (TMCS) for derivatization; switch to SIM mode for targeted analysis.
Ghost Peaks / Carryover Contamination from previous high-concentration samples.Run solvent blanks between samples; clean the injector liner and trim the front of the GC column. [18]
Poor Reproducibility Inconsistent sample handling; variable extraction efficiency; instrument drift.Use an internal standard for every sample; automate sample preparation where possible; run quality control (QC) samples periodically throughout the analytical run.
No Labeled Peaks Detected The biological system does not metabolize phenol; incubation time is too short; labeled compound concentration is too low.Verify phenol metabolism with literature or preliminary experiments; perform a time-course study; increase the concentration of Phenol-1-¹³C.

Conclusion

The combination of Phenol-1-¹³C stable isotope labeling with GC-MS analysis provides a robust and insightful method for studying the metabolic fate of phenol. This approach allows for the confident identification of metabolites, the elucidation of active metabolic pathways, and the accurate quantification of metabolic flux. By following the detailed protocols and best practices outlined in this guide, researchers in toxicology, environmental science, and drug development can effectively leverage this powerful technique to uncover the intricate details of xenobiotic metabolism and its impact on biological systems.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2017). Molecules, 22(11), 2025. [Link]

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). ¹³C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology, 10, 993. [Link]

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). ¹³C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. PubMed. [Link]

  • Analysis of Stable Isotope Assisted Metabolomics Data Acquired by GC-MS. (2017). Metabolites, 7(2), 23. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using ¹³C Labelled Compounds. (2018). Metabolites, 8(4), 75. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2023). MATEC Web of Conferences, 377, 01018. [Link]

  • Method 8041A: Phenols by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). Current Protocols in Molecular Biology, 114, 30.4.1-30.4.29. [Link]

  • Jones, S. M., et al. (1993). Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus. PubMed. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (1999). Journal of Mass Spectrometry, 34(4), 407-16. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2009). Food Science and Technology International, 15(4), 331-339. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using ¹³C Labelled Compounds. (2018). PubMed. [Link]

  • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and quadrupole time-of-flight mass spectrometry. (2022). Metabolomics, 18(1), 1. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using C Labelled Compounds. (2018). ResearchGate. [Link]

  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. (2011). Chinese Science Bulletin, 56(3), 274-281. [Link]

  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. (2021). Analytical Chemistry, 93(2), 971-978. [Link]

  • Metabolic pathways for the biodegradation of phenol. (2015). ResearchGate. [Link]

  • Stable-isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2011). Philosophical Transactions of the Royal Society A, 369(1944), 2464-2485. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). Proceedings of the National Academy of Sciences, 114(23), 6070-6075. [Link]

  • Mass spectra of silylated GC-MS peaks tentatively identified as... (n.d.). ResearchGate. [Link]

  • Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. (2009). Analytical Chemistry, 81(15), 6447-6456. [Link]

  • Internal Standards in metabolomics. (n.d.). IsoLife. [Link]

  • Phenol. (n.d.). Wikipedia. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014). BioMed Research International, 2014, 850720. [Link]

Sources

Method

Advanced Applications of Phenol-1-13C in Xenobiotic Metabolism and Mechanistic Toxicology

Executive Summary Phenol-1-13C is a stable isotope-labeled aromatic compound where the carbon atom at the ipso position (C1, attached to the hydroxyl group) is enriched with Carbon-13 ( C). Unlike uniform labeling ( C ),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenol-1-13C is a stable isotope-labeled aromatic compound where the carbon atom at the ipso position (C1, attached to the hydroxyl group) is enriched with Carbon-13 (


C). Unlike uniform labeling (

C

), the specific C1 label provides a unique NMR probe sensitive to electronic environment changes at the reaction center and serves as a precise tracer for ring-cleavage mechanisms where carbon fate is critical.

This guide details the application of Phenol-1-13C in three critical areas of drug metabolism and pharmacokinetics (DMPK):

  • Mechanistic Toxicology: Tracing bioactivation and ring-opening pathways (e.g., benzene toxicity models).

  • Structural Elucidation: Using

    
    C-NMR chemical shifts to distinguish Phase II conjugates (sulfates vs. glucuronides).
    
  • Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification in complex biological matrices.

Material Specifications & Handling

  • Compound: Phenol-1-13C[1][2]

  • Isotopic Enrichment:

    
     99 atom % 
    
    
    
    C
  • Chemical Purity:

    
     98%
    
  • Key Property: The C1 label is non-exchangeable, ensuring label integrity during Phase I oxidation and Phase II conjugation.

Safety Note: Phenol is rapidly absorbed through skin and is a systemic toxin. All protocols below must be performed in a fume hood with appropriate PPE (neoprene gloves, face shield).

Application I: Elucidating Ring-Opening Mechanisms

Context: Many aromatic drugs and environmental toxins (e.g., benzene) undergo bioactivation to reactive intermediates (quinones) or ring-opening to muconaldehydes. Determining if and where the ring opens is crucial for understanding toxicity.

The Mechanistic Advantage

Using Phenol-1-13C allows researchers to track the specific fate of the C1 carbon. If the ring undergoes ortho-cleavage (between C1 and C2), the


C label will appear at the terminal carboxyl/aldehyde group of the resulting linear chain. If the ring remains intact (e.g., hydroxylation to catechol), the label remains in the ring.
Experimental Protocol: Microsomal Trapping Assay

Objective: Detect reactive ring-opened aldehydes formed during hepatic metabolism.

Materials:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein)

  • NADPH Regenerating System

  • Trapping Agent: Methoxylamine (reacts with aldehydes) or Glutathione (GSH)

  • Substrate: Phenol-1-13C (1 mM stock in buffer)

Step-by-Step Workflow:

  • Incubation Mix: Prepare a 1 mL reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4) containing:

    • 1.0 mg/mL microsomal protein

    • 100 µM Phenol-1-13C

    • 5 mM Trapping Agent (e.g., Methoxylamine to trap muconaldehyde)

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Reaction: Incubate for 30–60 minutes with gentle shaking.

  • Termination: Quench with 1 mL ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min to pellet proteins.

  • Analysis: Analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

Data Interpretation: Look for the trapped adduct (e.g., Muconaldehyde-bis-methoxime).

  • Mass Shift: The adduct should show an m/z shift of +1.00335 Da compared to a

    
    C standard.
    
  • Fragmentation: MS/MS fragmentation will reveal if the

    
    C is located on the terminal carbon (indicating C1-C2 cleavage).
    
Pathway Visualization[3]

BenzeneMetabolism Phenol Phenol-1-13C (Substrate) CYP2E1 CYP2E1 (Oxidation) Phenol->CYP2E1 Catechol Catechol (13C-C1) CYP2E1->Catechol Ortho-OH HQ Hydroquinone (13C-C1) CYP2E1->HQ Para-OH RingOpen Ring Scission (Muconaldehyde) Catechol->RingOpen Ortho-Cleavage (13C at Terminus) Benzoquinone 1,4-Benzoquinone (Reactive) HQ->Benzoquinone Oxidation Benzoquinone->RingOpen Oxidative Stress

Figure 1: Metabolic fate of Phenol-1-13C. The label (C1) acts as a tracer to distinguish between stable hydroxylation and toxic ring-opening pathways.

Application II: Structural Elucidation via C-NMR

Context: Distinguishing between phenolic sulfates and glucuronides can be difficult by MS alone due to fragile source fragmentation.


C-NMR provides definitive structural evidence because the chemical shift of the ipso carbon (C1) changes predictably upon conjugation.
The "Ipso-Shift" Phenomenon[1]
  • Phenol (Free): C1 resonates at ~155 ppm.

  • Phenyl Sulfate: The electron-withdrawing sulfate group causes a diamagnetic (upfield) shift of the ipso carbon (typically -3 to -5 ppm).

  • Phenyl Glucuronide: Glycosylation typically causes a smaller shift or a downfield shift depending on solvent, but distinct from sulfation.

Experimental Protocol: In Vitro Metabolite Synthesis

Materials:

  • Liver S9 Fraction (contains Cytosolic Sulfotransferases and Microsomal UGTs)

  • Cofactors: PAPS (for sulfation) and UDPGA (for glucuronidation)

  • Substrate: Phenol-1-13C (5 mM for NMR sensitivity)

Step-by-Step Workflow:

  • Reaction Setup: Prepare two parallel reactions (A and B) in 50 mM Phosphate Buffer (pH 7.4, D2O/H2O 1:9 mix).

    • Reaction A (Sulfation):[1] Phenol-1-13C + S9 + PAPS (2 mM) + MgCl2.

    • Reaction B (Glucuronidation): Phenol-1-13C + S9 + UDPGA (5 mM) + MgCl2 + Alamethicin (pore former).

  • Incubation: Incubate at 37°C for 4 hours.

  • Cleanup: Filter through a 3 kDa molecular weight cutoff (MWCO) filter to remove proteins. Do not acidify samples as sulfates are acid-labile.

  • NMR Acquisition: Transfer filtrate to 5mm NMR tubes. Acquire

    
    C-NMR (proton decoupled).
    

Data Analysis Table:

MetaboliteApprox.

C Shift (ppm)
Shift relative to Parent (

)
Phenol-1-13C (Parent) 155.0 0.0
Phenyl Sulfate 150.5 -4.5 (Upfield)
Phenyl Glucuronide 157.2 +2.2 (Downfield)

Note: Chemical shifts are solvent-dependent. The values above are typical for aqueous buffer (pH 7.4).

Application III: Absolute Quantification (IDMS)

Context: Phenol is a common metabolite of benzene, aspirin, and dietary polyphenols. Quantifying trace levels in urine or plasma is plagued by matrix effects (ion suppression). Phenol-1-13C serves as the ideal Internal Standard (IS).

Why Phenol-1-13C over Deuterated Phenol (d5-Phenol)?

Deuterated standards often exhibit a "chromatographic isotope effect," eluting slightly earlier than the analyte, which means they do not experience the exact same matrix suppression at the moment of ionization.


C analogs co-elute perfectly with the natural analyte, providing superior correction.
Experimental Protocol: Urine Analysis by LC-MS/MS

Step-by-Step Workflow:

  • Sample Prep: Aliquot 100 µL of urine.

  • Spike IS: Add 10 µL of Phenol-1-13C working solution (10 µg/mL).

  • Hydrolysis (Optional): If measuring total phenol, treat with

    
    -glucuronidase/sulfatase for 1 hr at 37°C.
    
  • Extraction: Add 400 µL cold Ethyl Acetate. Vortex 2 min. Centrifuge. Transfer organic layer to a fresh tube and evaporate to dryness.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (Water/Methanol 90:10).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50mm).

    • Ionization: Electrospray Negative Mode (ESI-).

    • MRM Transitions:

      • Analyte (Phenol):

        
         (Loss of CO)
        
      • IS (Phenol-1-13C):

        
         (Loss of 
        
        
        
        CO) OR
        
        
        (Loss of
        
        
        CO - Check fragmentation pattern). Note: Usually the ring contraction involves C1, so the label might be lost or retained depending on the specific fragmentation energy. Verify experimentally.
IDMS Workflow Diagram

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Unknown Phenol) Mix Equilibration (Co-solvation) Sample->Mix IS Internal Standard (Phenol-1-13C) IS->Mix LC LC Separation (Perfect Co-elution) Mix->LC MS Mass Spec Detection (MRM Mode) LC->MS Result Absolute Quantitation (Matrix Corrected) MS->Result Ratio Calculation (Area 93 / Area 94)

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring precise quantitation by correcting for matrix effects and extraction losses.

References

  • Cambridge Isotope Laboratories. (2023). Phenol (1-13C, 99%) Product Specifications and Safety Data. Retrieved from

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019).[3] 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology, 10, 1010.[3] Retrieved from

  • Lynch, C. F., Zhang, Y., & Levin, M. D. (2020). Core-Labeling Synthesis of Phenols. ChemRxiv. Retrieved from

  • Ragan, M. A. (1978). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 56(21), 2681-2687. (Cited for Ipso-shift methodology). Retrieved from

  • Gao, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 26(17), 5348. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Phenol-1-13C

Welcome to the technical support center for Phenol-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenol-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solubility of Phenol-1-13C in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common challenges in your experiments.

Understanding the Challenge: The Solubility of Phenol-1-13C

Phenol, a foundational molecule in organic chemistry, presents a moderate yet often challenging solubility profile in water. At ambient temperatures, its solubility is approximately 8.3 g per 100 mL of water[1][2]. This limited solubility arises from the dichotomy of its molecular structure: a hydrophilic hydroxyl (-OH) group capable of hydrogen bonding with water, and a significantly larger, hydrophobic benzene ring[3][4].

For researchers working with Phenol-1-13C , a critical question is whether the isotopic label at the C-1 position impacts its solubility. Based on established principles of isotope effects, the substitution of a single 12C atom with a 13C atom results in a negligible change in the macroscopic physical properties of the molecule, including its solubility. Therefore, the methodologies and troubleshooting steps outlined in this guide for phenol are directly applicable to its 13C-labeled counterpart.

This guide will explore the fundamental principles and provide actionable protocols to effectively increase the aqueous solubility of Phenol-1-13C for your experimental needs.

Troubleshooting & Solutions: A Question-and-Answer Guide

Question 1: My Phenol-1-13C is not dissolving at the desired concentration in water. What is the first and most effective step I should take?

Answer: The most direct and highly effective method to significantly increase the solubility of Phenol-1-13C is to adjust the pH of your aqueous solution.

Causality: Phenol is a weak acid with a pKa of approximately 9.95[1]. By increasing the pH of the solution to be above the pKa, the equilibrium will shift from the less soluble neutral phenol (C₆H₅OH) to the highly soluble phenolate anion (C₆H₅O⁻). This ionic form readily interacts with polar water molecules, dramatically enhancing solubility.

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Initial Dissolution Attempt: Begin by attempting to dissolve your Phenol-1-13C in deionized water at your target concentration. Gentle heating and stirring can be employed to facilitate this process.

  • pH Measurement: If solubility is insufficient, measure the initial pH of the solution using a calibrated pH meter.

  • Base Titration: While stirring the solution, slowly add a suitable base, such as 1 M Sodium Hydroxide (NaOH), dropwise. Monitor the pH continuously.

  • Target pH: Continue adding the base until the pH of the solution is approximately 2 units above the pKa of phenol (i.e., a pH of ~12). You should observe a significant increase in the dissolution of the Phenol-1-13C.

  • Final Volume Adjustment: Once the desired pH is reached and the compound is fully dissolved, you can adjust the final volume with deionized water as needed for your experimental concentration.

Table 1: Relationship Between pH and Phenol Speciation

pHPredominant SpeciesRelative Water Solubility
< 8Phenol (C₆H₅OH)Moderate
9.9550% Phenol / 50% PhenolateIncreased
> 12Phenolate (C₆H₅O⁻)Very High

Diagram 1: pH Effect on Phenol-Phenolate Equilibrium

cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) Phenol Phenol (C₆H₅OH) (Moderately Soluble) Phenolate Phenolate (C₆H₅O⁻) (Highly Soluble) Phenol->Phenolate + OH⁻ Phenolate->Phenol + H⁺

Caption: Increasing pH shifts the equilibrium towards the more soluble phenolate ion.

Question 2: I cannot alter the pH of my solution due to experimental constraints. What are other common methods to improve the solubility of Phenol-1-13C?

Answer: When pH modification is not an option, you can employ co-solvents, surfactants, or cyclodextrins to enhance the solubility of Phenol-1-13C.

1. Co-solvency

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system. The organic co-solvent can interact with the hydrophobic benzene ring of phenol, while the water component interacts with the hydrophilic hydroxyl group.

Common Co-solvents: Ethanol, isopropanol, and Dimethyl Sulfoxide (DMSO) are effective co-solvents for phenol. Phenol is highly soluble in these organic solvents[5].

Experimental Protocol: Using Co-solvents

  • Stock Solution Preparation: Dissolve the Phenol-1-13C in a small amount of the chosen co-solvent (e.g., ethanol) to create a concentrated stock solution.

  • Titration into Aqueous Solution: Slowly add the stock solution to your aqueous buffer or water while stirring vigorously.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit for that particular co-solvent/water ratio.

  • Optimization: The optimal ratio of co-solvent to water will need to be determined empirically for your specific concentration needs. It is advisable to start with a low percentage of the co-solvent and gradually increase it.

Table 2: Qualitative Solubility of Phenol in Common Co-solvents

Co-solventSolubility of PhenolNotes
EthanolHighA good starting point for many applications.
IsopropanolHighSimilar to ethanol in its solubilizing properties.
DMSOHighA powerful solvent, but may interfere with some biological assays.

2. Surfactant-Mediated Solubilization (Micellar Solubilization)

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic benzene ring of phenol can partition into the hydrophobic core of the micelle, effectively "dissolving" it in the aqueous phase.

Common Surfactants: Non-ionic surfactants like Triton X-100 are often used for this purpose[6][7].

Experimental Protocol: Using Surfactants

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 10% Triton X-100) in your aqueous buffer.

  • Add Surfactant to Phenol-1-13C: Add the Phenol-1-13C to the surfactant solution. The concentration of the surfactant should be above its CMC.

  • Stir to Dissolve: Stir the solution until the Phenol-1-13C is fully dissolved. Gentle heating can be applied if necessary.

Table 3: Example of Phenol Solubility Enhancement with Triton X-100

Triton X-100 Concentration (µM)Fold Increase in Phenol Removal Efficiency (relative to control)
1551.2 - 5.7 (depending on initial phenol concentration)[6]

Diagram 2: Micellar Solubilization of Phenol

cluster_micelle Micelle center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Phenol Phenol-1-13C Phenol->center Partitions into hydrophobic core

Caption: Phenol's hydrophobic ring is sequestered within the surfactant micelle core.

3. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like the benzene ring of phenol, within their cavity, forming an inclusion complex. This complex has a much higher aqueous solubility than the guest molecule alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility[8][9].

Experimental Protocol: Using Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous solution.

  • Add Phenol-1-13C: Add the Phenol-1-13C to the cyclodextrin solution.

  • Stir to Form Complex: Stir the mixture to facilitate the formation of the inclusion complex. This process may take some time.

Table 4: General Properties of β-Cyclodextrin for Solubility Enhancement

Cyclodextrin TypeKey Feature
β-CyclodextrinForms inclusion complexes with aromatic compounds.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified for significantly higher aqueous solubility than the parent β-cyclodextrin[8][9].
Question 3: I have prepared my Phenol-1-13C solution, but I am unsure of the final concentration. How can I accurately verify it?

Answer: UV-Vis spectrophotometry is a straightforward and reliable method for determining the concentration of phenol in an aqueous solution.

Causality: The aromatic ring of phenol absorbs ultraviolet (UV) light at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the analyte. Phenol in an aqueous solution typically exhibits a maximum absorbance (λmax) at approximately 270 nm[10][11].

Experimental Protocol: Concentration Determination by UV-Vis Spectrophotometry

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of accurately known concentrations of phenol (or Phenol-1-13C if available in sufficient quantity for standards) in the same solvent as your sample.

    • Measure the absorbance of each standard at the λmax (around 270 nm) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship.

  • Measure the Sample Absorbance:

    • Measure the absorbance of your prepared Phenol-1-13C solution at the same wavelength.

    • Ensure the absorbance reading falls within the linear range of your calibration curve. If necessary, dilute your sample with the solvent.

  • Determine the Concentration:

    • Use the equation of the line from your calibration curve to calculate the concentration of your unknown sample based on its absorbance.

Table 5: Key Parameters for UV-Vis Analysis of Phenol

ParameterValue
λmax (in water)~270 nm[10][11]
Common InterferencesOther aromatic compounds that absorb in the same UV range.

Diagram 3: Workflow for UV-Vis Concentration Verification

A Prepare Phenol Standards (Known Concentrations) B Measure Absorbance of Standards at ~270 nm A->B C Plot Calibration Curve (Absorbance vs. Concentration) B->C F Determine Concentration from Calibration Curve C->F Interpolate D Prepare Unknown Phenol-1-13C Sample E Measure Absorbance of Unknown at ~270 nm D->E E->F

Caption: A standard curve is essential for accurate concentration determination.

Question 4: My Phenol-1-13C solution appears clear initially but becomes cloudy or shows precipitation over time. What could be the cause and how can I prevent this?

Answer: The precipitation of your Phenol-1-13C solution over time can be due to several factors, including temperature fluctuations, changes in pH, or slow degradation.

Troubleshooting Steps:

  • Temperature Effects: Phenol's solubility in water is temperature-dependent, increasing with higher temperatures[5][12]. If your solution was prepared at an elevated temperature and then cooled to room temperature, it might have become supersaturated, leading to precipitation.

    • Solution: Store your stock solutions at the temperature at which they will be used. If precipitation occurs upon cooling, you may need to gently warm the solution before use to redissolve the compound.

  • pH Instability: If the pH of your solution has not been adequately buffered, it can change over time due to the absorption of atmospheric CO₂, which can lower the pH. A decrease in pH will shift the equilibrium from the soluble phenolate back to the less soluble phenol, causing it to precipitate.

    • Solution: Use a buffer system to maintain a stable pH, especially if you are relying on high pH for solubility.

  • Degradation: Phenol solutions can be susceptible to oxidation, especially when exposed to light and air. This can lead to the formation of colored, less soluble byproducts[3]. While aqueous phenol solutions are generally stable[13], prolonged storage under non-ideal conditions can lead to degradation.

    • Solution: Store your Phenol-1-13C solutions, especially stock solutions, protected from light (e.g., in amber vials) and at a cool temperature (e.g., 4°C). For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

References

  • Sciencemadness. (2024, March 5). Phenol. Sciencemadness Wiki. [Link]

  • Solubility of Things. (n.d.). Phenol. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of phenol. [Link]

  • Wikipedia. (2024). Phenol. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Benmeziane, F. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. International Journal of Science, Engineering and Technology, 11(5).
  • Journal Unusida. (n.d.). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. [Link]

  • ResearchGate. (n.d.). Changes of UV-vis absorption spectra of an aqueous phenol solution. [Link]

  • ResearchGate. (n.d.). Calibration curve of phenol by using UV-VIS technique. [Link]

  • PubMed. (2012, September 1). Effect of Triton X-100 on the removal of aqueous phenol by laccase analyzed with a combined approach of experiments and molecular docking. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. [Link]

  • PubMed Central. (2024, February 27). Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). [Link]

  • ResearchGate. (n.d.). Degradation of phenol in aqueous solution by AOP. [Link]

  • ResearchGate. (n.d.). Phase equilibria of phenolic compounds in water or ethanol. [Link]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. [Link]

  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. [Link]

  • RJPBCS. (n.d.). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. [Link]

  • WIT Press. (n.d.). Further studies on phenol removal from aqueous solutions by solvent extraction. [Link]

  • BIP-CIC. (n.d.). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. [Link]

  • ResearchGate. (n.d.). Effect of Triton X-100 on the removal of aqueous phenol by laccase analyzed with a combined approach of experiments and molecular docking. [Link]

  • ACS Omega. (2021, October 8). Effect of Water on Phenol Separation from Model Oil with Ionic Liquids Based on COSMO-RS Calculation and Experimental Study. [Link]

  • PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. [Link]

  • BIP-CIC. (n.d.). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. [Link]

  • PubMed Central. (n.d.). Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. [Link]

  • ResearchGate. (n.d.). Effect of Triton X-100 on the removal of aqueous phenol by laccase analyzed with a combined approach of experiments. [Link]

  • PMC. (n.d.). Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

  • Scribd. (n.d.). Experiment 2 Mutual Solubility of Binary System Phenol-Water A. Purpose. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Inclusion: How Beta-Cyclodextrin Enhances Pharmaceutical Performance. [Link]

  • ResearchGate. (n.d.). Absorption spectra of an aqueous solution of the phenol standard at different phenol concentrations. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

  • MDPI. (n.d.). Structural Transformation and Functional Improvement of Potato Protein–Gallic Acid Conjugates: Multispectroscopy and Molecular Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). Recovery of Phenol from Aqueous Solutions Using Liquid Membranes with Cyanex 923. [Link]

  • Funpharmacy. (2016, December 5). Mutual solubility curve for phenol and water. [Link]

  • RSC Publishing. (n.d.). Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model. [Link]

Sources

Optimization

Technical Support Center: Phenol-1-13C NMR Signal-to-Noise Optimization

Welcome to the technical support hub for optimizing your Phenol-1-13C NMR experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor sign...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing your Phenol-1-13C NMR experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor signal-to-noise (S/N) ratios, particularly for the C1 carbon of phenol and its derivatives. Here, we will move beyond simple parameter lists to explain the underlying principles, ensuring you can make informed decisions to achieve high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for the C1 carbon in my phenol sample so weak?

A1: The difficulty in observing the C1 carbon (the carbon attached to the hydroxyl group) in phenol stems from a combination of factors inherent to ¹³C NMR spectroscopy and the specific nature of this carbon atom.

  • Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only about 1.1%.[1] This means the vast majority of carbon atoms in your sample are NMR-inactive ¹²C, making the intrinsic signal much weaker than in ¹H NMR.

  • Quaternary Carbon Characteristics: The C1 carbon in phenol is a quaternary carbon, meaning it is not directly bonded to any protons. This has two major consequences:

    • Long Spin-Lattice Relaxation Times (T₁): The primary relaxation mechanism for protonated carbons is dipole-dipole interaction with their attached protons. Since the C1 carbon lacks this pathway, it relaxes much more slowly.[2][3] If the time between experimental pulses (the relaxation delay) is too short, the nucleus does not fully return to its equilibrium state, leading to signal saturation and significantly reduced intensity.[2][4]

    • Lack of Nuclear Overhauser Effect (NOE): Standard ¹³C experiments employ proton decoupling, which irradiates protons to collapse C-H coupling and simplify the spectrum. A beneficial side effect of this for protonated carbons is the Nuclear Overhauser Effect (NOE), which can enhance ¹³C signal intensity by up to 200%.[3][4] Quaternary carbons like Phenol-C1 do not receive this enhancement, making their signals appear inherently weaker relative to the protonated carbons in the molecule.[2][3]

Q2: My other carbon signals look fine, but the C1 is barely visible. How do I start troubleshooting?

A2: This is a classic sign of a relaxation issue specific to the quaternary C1 carbon. A systematic approach, starting with the sample itself and moving to the acquisition parameters, is the most effective way to solve this problem.

Below is a logical workflow to diagnose and resolve the issue.

G cluster_0 cluster_1 Step 1: Sample & Hardware Checks cluster_2 Step 2: Acquisition Parameter Optimization cluster_3 Step 3: Advanced & Chemical Methods cluster_4 start Poor S/N for C1 Signal conc Is sample concentration >50 mg/mL? start->conc shim Is the magnet properly shimmed? conc->shim Yes end High-Quality C1 Signal conc->end No. Increase concentration. tune Is the probe tuned for ¹³C and ¹H? shim->tune Yes shim->end No. Perform shimming procedure. delay Optimize Relaxation Delay (d1) tune->delay Yes tune->end No. Tune probe for both channels. scans Increase Number of Scans (ns) invgate Use Inverse-Gated Decoupling? scans->invgate Still low S/N scans->end S/N is now sufficient pulse Use a smaller pulse angle (e.g., 30-45°)? delay->pulse Adjusted pulse->scans Set relax Add a Relaxation Agent (e.g., Cr(acac)₃)? invgate->relax For quantitation invgate->end relax->end

Caption: Troubleshooting workflow for poor Phenol-C1 signal.

Start with Step 1 before spending significant time on long acquisitions. Often, issues with sample preparation or basic instrument setup are the root cause.[5]

Q3: What are the most critical acquisition parameters to adjust for the Phenol-C1 signal?

A3: The two most impactful parameters are the relaxation delay (d1) and the number of scans (ns) .

  • Relaxation Delay (d1): This delay allows the magnetization to return to equilibrium along the z-axis before the next pulse. For quaternary carbons with long T₁ values, d1 is critical. A short d1 will lead to saturation, where the signal intensity progressively decreases with each scan.

    • Causality: To achieve ~99% relaxation, a delay of d1 ≈ 5 * T₁ is recommended. The T₁ for a quaternary carbon in a small molecule like phenol can be 20-60 seconds or even longer. Therefore, a d1 of 10-120 seconds may be necessary for quantitative results.[6] For routine qualitative detection, a shorter delay can be combined with a smaller pulse angle.

  • Number of Scans (ns): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans.[6][7]

    • Causality: Doubling the S/N requires quadrupling the number of scans.[7] If your C1 peak is just barely visible, increasing ns from a few hundred to several thousand is a common and effective strategy. It is not unusual for ¹³C NMR experiments on dilute samples or those with difficult quaternary carbons to run for several hours or overnight.[2]

The diagram below illustrates how an insufficient relaxation delay leads to signal saturation and a diminished peak in the final spectrum.

G cluster_0 Scenario 1: Short Relaxation Delay (d1 < T₁) cluster_1 Scenario 2: Optimal Relaxation Delay (d1 ≥ 5*T₁) a1 Pulse 1 (Full Signal) a2 Pulse 2 (Incomplete Relaxation) a1->a2 a3 Pulse 3 (Further Saturation) a2->a3 a_res Result: Weak Averaged Signal a3->a_res b1 Pulse 1 (Full Signal) b2 Pulse 2 (Full Relaxation) b1->b2 b3 Pulse 3 (Full Relaxation) b2->b3 b_res Result: Strong Averaged Signal b3->b_res

Caption: Effect of relaxation delay (d1) on signal intensity.

In-Depth Troubleshooting Protocols

Protocol 1: Optimizing Sample Preparation and Initial Setup
  • Maximize Concentration: The most direct way to improve S/N is to increase the number of target nuclei in the coil.[5][8] Aim for a concentration of at least 50 mg/mL if solubility and sample availability permit.[2] Doubling the concentration can reduce the required experiment time by a factor of four for the same S/N.[7]

  • Ensure Proper Shimming: Poor magnetic field homogeneity leads to broad, distorted lineshapes, which reduces peak height and degrades S/N.[9] Always shim the magnet carefully on your specific sample, as even minor differences from the previous sample can affect homogeneity.[10][11]

  • Tune the Probe: The probe must be tuned to the correct frequencies for both the ¹³C (observe) and ¹H (decouple) channels.[6] An untuned probe can cause a significant loss of sensitivity. This should be checked daily.

Protocol 2: Systematic Parameter Optimization

If sample and hardware checks are complete, systematically adjust your acquisition parameters. Use the following table as a starting point and guide for optimization.

ParameterSymbolStarting Value (Typical)Optimization for Phenol-C1Rationale
Pulse Angle p1 / pw90°30° - 45° A smaller flip angle requires less relaxation time, allowing for a shorter d1 and more scans in a given time. This is known as the Ernst Angle condition.[4]
Relaxation Delay d12 s5 s - 30 s Allows the slow-relaxing C1 nucleus to return to equilibrium, preventing saturation. For true quantitative results, d1 may need to be >60 s.[3][6]
Acquisition Time aq~1 s1.0 - 1.5 s Ensures the FID has fully decayed for sharp signals. An aq that is too short can cause artifacts and broaden peaks.[4]
Number of Scans ns128≥1024 Directly improves S/N by signal averaging. The S/N increases with the square root of ns.[6][7]

Step-by-Step Workflow:

  • Set the pulse program to use a 30° pulse angle (e.g., zgdc30 on Bruker systems).[4]

  • Set the relaxation delay d1 to a moderate value, for example, 10 seconds.

  • Set the number of scans ns to 1024 or higher.

  • Acquire the spectrum. If the S/N is still insufficient, double the number of scans. Repeat as necessary.

Q4: I need quantitative data. How does that change my experimental setup?

A4: For quantitative analysis, where peak integrals must be accurate, suppressing the variable NOE enhancement is crucial. This requires a specific pulse program and a much longer relaxation delay.

  • Use Inverse-Gated Decoupling: This pulse sequence turns the ¹H decoupler on only during the acquisition time and off during the relaxation delay.[12] This minimizes the NOE buildup, making the signal intensities more directly proportional to the number of nuclei.[3]

  • Set Relaxation Delay d1 ≥ 7 * T₁: To ensure complete relaxation for all carbons in the molecule, a very long delay is required. This can make the experiment time prohibitively long.

Q5: Are there any chemical methods to improve the C1 signal?

A5: Yes. If parameter optimization is insufficient or experiment time is a critical limitation, you can add a paramagnetic relaxation agent.

  • Mechanism: Paramagnetic compounds, such as chromium(III) acetylacetonate (Cr(acac)₃), induce rapid relaxation of all carbon nuclei.[13] This dramatically shortens the required d1 delay, allowing for many more scans to be acquired in the same amount of time.

  • Protocol:

    • Prepare your standard NMR sample.

    • Add a very small amount (typically 5-20 mM concentration) of the relaxation agent.

    • Acquire the ¹³C spectrum using a short d1 (e.g., 1-2 s).

  • Caution: The relaxation agent will cause some line broadening. Use the minimum amount necessary to achieve the desired effect. This method is excellent for quickly confirming the presence of a quaternary carbon but may not be suitable for high-resolution applications.

References

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available from: [Link]

  • Chemistry LibreTexts. (2019). 13.4: ¹³C NMR Spectroscopy: Signal Averaging and FT-NMR. Available from: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. Available from: [Link]

  • Reddit r/Chempros. (2023). 13C NMR tips. Available from: [Link]

  • University of California, San Diego. 1D 13C NMR. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters. Available from: [Link]

  • Reddit r/chemistry. (2019). Increasing sensitivity in 13C NMR. Available from: [Link]

  • Gauthier, D. A., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available from: [Link]

  • University of Durham. 13 Carbon NMR. Available from: [Link]

  • UCLA Department of Chemistry and Biochemistry. ¹³C-NMR. Available from: [Link]

  • Royal Society of Chemistry. (2022). Accelerating quantitative ¹³C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Effects of the Sample, Equipment and Recording Regimes on the NMR Spectral Sensitivity and Resolution. Available from: [Link]

  • Doc Brown's Chemistry. ¹³C nmr spectrum of phenol. Available from: [Link]

  • University of Illinois. Shimming an NMR Magnet. Available from: [Link]

  • ResearchGate. (2016). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? Available from: [Link]

  • ResearchGate. (2018). An optimized combination of relaxation delay (d1) and number of scans... Available from: [Link]

  • University of Ottawa. (1991). SHIMMING AN NMR MAGNET. Available from: [Link]

  • ResearchGate. (2015). Increase NMR signal-to-noise per unit mass/concentration? Available from: [Link]

  • National Institutes of Health. (2013). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. Available from: [Link]

  • University of Alberta, Department of Chemistry. (2004). FAQ 2004-04.1: Sample concentration and experimental time. Available from: [Link]

  • NPTEL. ¹³C NMR spectroscopy. Available from: [Link]

  • University of Toronto. (2006). Shimming and locking. Available from: [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

  • Bruker. (2004). SHIMMING. Available from: [Link]

  • American Chemical Society. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Available from: [Link]

  • Pascal-Man. NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. Available from: [Link]

  • PANIC NMR. (2020). Quantitative Comparison of ¹³C Spectra Acquired Using a New Adiabatic Anti-Ring Pulse Sequence to the Conventional Inverse-Gated Decoupling Single Pulse Experiment. Available from: [Link]

  • National Institutes of Health. (2018). Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra. PubMed Central. Available from: [Link]

Sources

Troubleshooting

Stability of Phenol-1-13C under different storage conditions

Technical Guide: Stability & Storage of Phenol-1-13C Introduction: The Stability Paradox of Phenol-1-13C Phenol-1-13C is a high-value stable isotope reagent commonly used as a metabolic tracer or an internal standard in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Storage of Phenol-1-13C

Introduction: The Stability Paradox of Phenol-1-13C

Phenol-1-13C is a high-value stable isotope reagent commonly used as a metabolic tracer or an internal standard in NMR metabolomics. While the


C isotopic label itself is atomically stable and non-radioactive, the chemical moiety (phenol) is chemically fragile.

The "stability paradox" here is that while your isotopic label will never decay, the molecule carrying it can degrade rapidly if mishandled. Phenol is hygroscopic, light-sensitive, and prone to oxidative coupling. A degradation event does not just mean a loss of purity; it often results in the formation of paramagnetic quinones that can broaden NMR signals and interfere with quantitation.

This guide provides a self-validating system for storing and handling Phenol-1-13C to ensure isotopic integrity and chemical purity.

Module 1: Core Storage Protocols

To maximize shelf life, you must mitigate three primary vectors of degradation: Photo-oxidation , Moisture absorption , and Thermal acceleration .

The "Golden Rules" of Storage
ParameterRecommendationScientific Rationale
Temperature +2°C to +8°C (Refrigerated) Phenol has a melting point of ~40–43°C. Storing it refrigerated keeps it well below the melting point, slowing oxidation kinetics while avoiding the stress of freeze-thaw cycles associated with -20°C storage.
Atmosphere Argon or Nitrogen Headspace Phenol readily undergoes oxidative coupling to form biphenyls and quinones. An inert gas blanket is mandatory after every use.
Light Amber Glass Vials UV/Visible light catalyzes the formation of phenoxy radicals, initiating polymerization.
Humidity Desiccator Cabinet Phenol is highly hygroscopic. Absorbed water lowers the melting point (cryoscopic effect), causing the solid to liquefy and accelerating oxidation.
Visualization: Storage Decision Logic

The following decision tree illustrates the correct workflow for receiving and storing Phenol-1-13C.

StorageLogic Start Receive Phenol-1-13C CheckSeal Inspect Seal & Color (Should be White/Colorless) Start->CheckSeal IsSolid Is the material solid? CheckSeal->IsSolid Liquefied Material is Liquid/Slush IsSolid->Liquefied No Solid Material is Crystalline IsSolid->Solid Yes ActionLiquid CRITICAL FAILURE High water content or degradation. Do not use for qNMR. Liquefied->ActionLiquid ActionSolid Purge Headspace (Ar/N2) Wrap Cap with Parafilm Solid->ActionSolid Storage Store at +4°C in Desiccator ActionSolid->Storage

Figure 1: Decision logic for initial receipt and storage of Phenol-1-13C. Note that "liquefaction" at room temperature is a primary indicator of moisture contamination.

Module 2: Troubleshooting Degradation

Users often ask: "My phenol has turned pink. Is it still usable?"

The answer is almost always no for quantitative applications. The pink coloration indicates the formation of quinones and charge-transfer complexes (phenoquinone). Even trace amounts (ppm level) can be problematic because quinones are redox-active and can interfere with downstream enzymatic assays or generate paramagnetic relaxation enhancement in NMR.

Degradation Pathway

Understanding the chemistry helps you predict when your sample is compromised.

DegradationPathway Phenol Phenol-1-13C (Colorless Solid) Radical Phenoxy Radical (Intermediate) Phenol->Radical Light/O2 -H• Polymer Phenoquinone (Pink/Red Complex) Phenol->Polymer + Quinone (Charge Transfer) Quinone p-Benzoquinone (Yellow) Radical->Quinone Oxidation Quinone->Polymer

Figure 2: The oxidative degradation pathway of phenol. The formation of Phenoquinone (red/pink) is autocatalytic, meaning the presence of degradation products accelerates further decomposition.

Module 3: Experimental Protocol – Purity Verification

If you suspect degradation, you must validate the purity before using the reagent in expensive metabolic labeling experiments. Quantitative NMR (qNMR) is the gold standard for this because it detects both organic impurities and moisture content simultaneously.

Protocol: qNMR Purity Check

Objective: Determine the molar purity of Phenol-1-13C. Reagents:

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent evaporation and minimize exchange).
  • Internal Standard (IS): Maleic Acid or Trimethoxybenzene (TraceCERT® grade or equivalent).

Step-by-Step Methodology:

  • Gravimetry:

    • Weigh ~10 mg of Phenol-1-13C (

      
      ) into a clean vial. Record weight to 0.01 mg precision.
      
    • Weigh ~10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Note: Speed is critical to prevent moisture uptake during weighing.

  • Dissolution:

    • Add 600 µL of DMSO-d

      
      . Vortex until fully dissolved.
      
    • Transfer to a 5mm NMR tube immediately.

  • Acquisition (1H NMR):

    • Pulse Sequence: 90° pulse (zg30 or equivalent).

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically 30–60s for qNMR to ensure full relaxation).
      
    • Scans: 16 or 32 (Sufficient for S/N > 200).

    • Temperature: 298 K.

  • Analysis:

    • Integrate the Phenol aromatic protons (expect splitting due to

      
      C-
      
      
      
      H coupling).
    • Integrate the IS signal.

    • Check for the "Pink Flag": A broad hump or small peaks near 6.5–6.8 ppm often indicate quinone species.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store Phenol-1-13C at -20°C (Freezer)?

  • Technical Answer: While freezing theoretically slows kinetics, it is generally not recommended for phenol unless the vial is hermetically sealed (e.g., flame-sealed ampoule). Standard screw-cap vials often lose their seal integrity at -20°C, allowing moisture to be "pumped" into the vial during freeze-thaw cycles. Once water enters, it depresses the melting point, and you may find a liquid slush even at low temperatures. Stick to +4°C in a desiccator for active vials.

Q2: I need to make a stock solution. Is it stable in water?

  • Technical Answer: No. Phenol in aqueous solution is significantly more prone to oxidation than the solid crystalline form.

  • Workaround: If you must create a stock, use a degassed organic solvent like methanol-d

    
      or DMSO-d
    
    
    
    and store it under argon at -20°C. If an aqueous stock is required for cell culture, prepare it fresh immediately before use.

Q3: The Safety Data Sheet (SDS) says "Protect from Light." Is ambient lab light dangerous?

  • Technical Answer: Short-term exposure (minutes) during weighing is acceptable. However, leaving a clear flask on a benchtop for hours will induce photo-oxidation. Always wrap vessels in aluminum foil if amber glassware is unavailable.

Q4: Does the


C label affect the chemical stability compared to unlabeled phenol? 
  • Technical Answer: Negligibly. The Kinetic Isotope Effect (KIE) for

    
    C is very small compared to Deuterium (
    
    
    
    H). You should treat Phenol-1-13C with the exact same chemical precautions as high-purity unlabeled phenol. The primary difference is financial; the cost of the isotope justifies the stricter storage protocols described above.

References

  • National Institutes of Health (NIH). (2018). Impact of Storage Conditions on the Stability of Phenolic Constituents. PMC. Retrieved October 26, 2023, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation of Reference Materials for Natural Products. Journal of Natural Products. Retrieved October 26, 2023, from [Link]

Sources

Optimization

Technical Support Center: Navigating Experiments with 13C Labeled Phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C labeled phenol. As a Senior Application Scientist, I've designed this guide to address common exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C labeled phenol. As a Senior Application Scientist, I've designed this guide to address common experimental artifacts and provide robust troubleshooting strategies. Our goal is to ensure the integrity and accuracy of your data by explaining the causality behind experimental choices and offering self-validating protocols.

Frequently Asked Questions (FAQs)

General

Q1: I'm seeing a lower-than-expected isotopic enrichment in my final product. What could be the cause?

A1: Lower-than-expected isotopic enrichment is a common issue that can stem from several sources. Firstly, the initial isotopic purity of your 13C labeled phenol should be verified. Commercially available labeled compounds can have varying degrees of enrichment, which should be stated on the certificate of analysis.[1] Secondly, during your experimental workflow, there might be sources of natural abundance (¹²C) phenol contamination. This could be from solvents, reagents, or even carry-over from previous experiments. In metabolic studies, the dilution of the isotopic label can occur through the activity of pathways that utilize unlabeled carbon sources.[2][3]

Troubleshooting Steps:

  • Verify Starting Material: Always check the isotopic enrichment specified by the supplier.[4] If necessary, confirm the enrichment of the starting material using mass spectrometry or NMR.

  • Minimize Contamination: Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment to remove any residual unlabeled compounds.

  • Control for Metabolic Dilution: In cell culture or in vivo studies, be aware of alternative metabolic pathways that might introduce unlabeled carbons into your molecule of interest.[5][6] Consider using defined media where all carbon sources are known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: My 13C NMR spectrum of labeled phenol shows more than the expected number of signals. Why is this happening?

A2: Due to the symmetry of the phenol molecule, you should typically observe four distinct signals in the 13C NMR spectrum.[7] The carbon atom bonded to the hydroxyl group (ipso-carbon) and the carbon opposite to it (para-carbon) are unique. The two ortho-carbons are chemically equivalent, as are the two meta-carbons, each pair giving a single signal.[7] The appearance of extra signals can be attributed to several factors:

  • Impurities: The most common cause is the presence of carbon-containing impurities in your sample or the NMR solvent.[8]

  • Degradation: Phenol can oxidize, especially when exposed to air and light, leading to the formation of products like benzoquinone, which will have their own distinct NMR signals.[9]

  • Incomplete Labeling: If your phenol is not uniformly labeled, you might see signals from both the 13C-labeled and the unlabeled (¹²C) phenol, although this is less likely to appear as distinct new peaks and more as complex splitting or shouldering of the main peaks depending on the specific labeling pattern.

Troubleshooting Workflow for Unexpected NMR Signals:

Caption: Troubleshooting unexpected signals in 13C NMR of phenol.

Mass Spectrometry (MS)

Q3: I'm having trouble resolving the mass-to-charge (m/z) peaks of my 13C-labeled metabolites in a complex biological sample. What can I do?

A3: In complex matrices, such as cell extracts, overlapping m/z peaks can make it difficult to distinguish your labeled compound from other molecules with similar masses.[10] This is a significant challenge in metabolomics and flux analysis.

Strategies for Improved Resolution in MS:

  • Chromatographic Separation: Couple your mass spectrometer with a liquid chromatography system (LC-MS). The chromatographic step separates metabolites based on their physicochemical properties before they enter the mass spectrometer, reducing the complexity of the spectra at any given time.[10]

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to differentiate between molecules with very similar masses.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and analyzing the daughter ions can provide structural information that helps to confirm the identity of your labeled compound.

Metabolic Labeling & Flux Analysis

Q4: The labeling pattern in my downstream metabolites is not what I predicted. Could this be an artifact?

A4: Unexpected labeling patterns in metabolic studies can indeed be artifacts, but they can also reveal novel biological insights.[11] Here are some potential causes:

  • Isotopic Scrambling: The 13C label may not always follow a single, linear metabolic pathway. Reversible reactions or the convergence of multiple pathways can lead to a "scrambling" of the isotope, resulting in labeling patterns that are difficult to interpret.

  • Metabolic Branching: The labeled phenol or its metabolites might be entering unforeseen metabolic pathways.[5][6]

  • Kinetic Isotope Effect (KIE): Reactions involving the cleavage of the C-C bond with the 13C isotope may proceed at a different rate than the corresponding reaction with ¹²C.[12][13] This can alter the relative flux through different pathways.

Protocol for Investigating Unexpected Labeling Patterns:

  • Pathway Analysis: Re-examine the known metabolic pathways related to phenol and your target metabolites.[14] Consider alternative or less common routes of metabolism.

  • Time-Course Experiment: Analyze samples at different time points after introducing the 13C-labeled phenol. This can help to trace the flow of the label through the metabolic network.

  • Use of Different Labeled Precursors: If possible, use phenol with the 13C label at a different position to see how this affects the labeling of downstream metabolites. This can help to elucidate the specific biochemical reactions involved.

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Incomplete Labeling

Underlying Cause: The presence of both labeled and unlabeled species of your compound of interest will lead to an underestimation of the true concentration if you are only monitoring the labeled ion in MS or the enriched peak in NMR.

Troubleshooting Protocol:

StepActionRationale
1Determine the Isotopic Enrichment of the Labeled Standard Use MS to determine the ratio of the labeled to unlabeled phenol in your stock. This will give you a correction factor.
2Prepare a Calibration Curve with the Labeled Standard This curve will relate the instrument response to the concentration of the labeled compound.
3Analyze Samples and Unlabeled Controls The unlabeled controls will help to determine the contribution of the naturally occurring isotopes to the signal of the labeled compound.
4Correct for Isotopic Abundance Use established algorithms or software to correct for the natural abundance of 13C and the incomplete labeling of your standard.
Issue 2: Misinterpretation of Metabolic Flux due to Kinetic Isotope Effects

Underlying Cause: The heavier 13C isotope can lead to a slower reaction rate for enzymatic or chemical reactions that involve the cleavage of a bond to the labeled carbon.[15] This can artificially lower the calculated flux through that specific pathway.

Identifying and Mitigating KIEs:

Caption: Workflow for investigating potential kinetic isotope effects.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Garmyn, D., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(9), 589. Available at: [Link]

  • Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS Computational Biology, 4(12), e1000242. Available at: [Link]

  • Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Available at: [Link]

  • Wilmot, C. M., et al. (2020). Core-Labeling Synthesis of Phenols. ChemRxiv. Available at: [Link]

  • Kitamura, S., et al. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology, 10, 1010. Available at: [Link]

  • Ragan, M. A. (1984). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 62(12), 2640-2645. Available at: [Link]

  • Kitamura, S., et al. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. PubMed. Available at: [Link]

  • Gleichenhagen, M., et al. (2013). Intrinsic isotopic 13C labelling of polyphenols. Food Chemistry, 141(4), 3427-3433. Available at: [Link]

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 635-645.e4. Available at: [Link]

  • JoVE. (2012). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]

  • Computational Systems Biology - NPTEL. (2017). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation.. Retrieved from [Link]

  • Gleichenhagen, M., et al. (2013). Intrinsic isotopic 13C labelling of polyphenols. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(46), 16562–16565. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Hofmann, T., et al. (2022). Release of Small Phenolic Metabolites from Isotopically Labeled 13C Lignin in the Pig Cecum Model. Journal of Agricultural and Food Chemistry, 70(27), 8349–8357. Available at: [Link]

  • Shaha, P., et al. (2016). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Bioremediation & Biodegradation, 7(5), 1000360. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

  • Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PubMed Central. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Macmillan Group Meeting. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Phenol-1-13C Uptake in Microbial Cultures

Welcome to the technical support center for optimizing the incorporation of Phenol-1-13C into your microbial cultures. This guide is designed for researchers, scientists, and drug development professionals engaged in sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of Phenol-1-13C into your microbial cultures. This guide is designed for researchers, scientists, and drug development professionals engaged in stable isotope labeling studies. Here, we move beyond simple protocols to explain the underlying principles governing phenol uptake and metabolism in microorganisms, providing you with the expertise to troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of Phenol-1-13C in microbial cultures.

Q1: What is Phenol-1-13C and why is it used in microbial studies?

Phenol-1-13C is a stable isotope-labeled form of phenol (C₆H₅OH), where the carbon atom at position 1 (the carbon bonded to the hydroxyl group) is the heavy isotope ¹³C instead of the common ¹²C. It is a powerful tool in metabolic studies, particularly in a technique called Stable Isotope Probing (SIP). By providing Phenol-1-13C as a sole carbon source, researchers can trace the metabolic fate of the phenol molecule. The ¹³C label acts as a flag, allowing for the identification of microorganisms that actively consume phenol and the characterization of the metabolic pathways involved.[1] This is crucial for understanding bioremediation processes, microbial ecology, and the production of novel compounds.

Q2: What are the primary metabolic pathways for phenol degradation in bacteria?

Bacteria primarily degrade phenol aerobically through pathways that converge on the intermediate, catechol.[2][3][4] From catechol, the aromatic ring is cleaved via two main routes:

  • Ortho-cleavage pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons.[2][4][5]

  • Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups.[2][3][4]

Both pathways ultimately lead to intermediates that enter the tricarboxylic acid (TCA) cycle, incorporating the carbon into biomass and energy production.[3] The specific pathway utilized depends on the microbial species and the genes they possess.[4]

Q3: Which microbial genera are known to be effective phenol degraders?

A wide range of microorganisms can metabolize phenol. Some of the most well-documented bacterial genera include Pseudomonas, Bacillus, Acinetobacter, Sphingomonas, Rhodococcus, and Arthrobacter.[5][6][7][8] Several yeast and fungi, such as Candida and Trichosporum, have also been reported to degrade phenol.[6]

Q4: How does phenol toxicity impact microbial cultures and the uptake of the ¹³C label?

Phenol is a toxic compound that can inhibit microbial growth and metabolic activity, even in species that can degrade it.[2][9][10] High concentrations of phenol can disrupt cell membranes, inhibit essential enzyme activity, and generate oxidative stress.[2][11] This toxicity creates a narrow experimental window: the concentration of Phenol-1-13C must be high enough for detectable incorporation but low enough to avoid significant inhibition of cell growth and metabolism.[9][12] Exceeding this optimal concentration is a primary cause of failed or inefficient labeling experiments.

Q5: What is the expected fate of the ¹³C label from Phenol-1-13C within the microbial cell?

Once Phenol-1-13C is metabolized, the ¹³C atom is incorporated into various cellular components. A significant portion is integrated into the central carbon metabolism and subsequently into the building blocks of the cell. Studies have shown that the labeled carbon can be found in:

  • Biomass: A substantial fraction is incorporated into general microbial biomass.[1]

  • Nucleic Acids (RNA and DNA): A smaller but highly significant fraction is incorporated into RNA and DNA, which is the primary target for analysis in SIP studies.[1] RNA tends to be labeled more rapidly and to a greater extent than DNA.[1]

  • Respiration: A portion of the ¹³C is respired as ¹³CO₂.[1]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving common problems encountered during Phenol-1-13C labeling experiments.

Problem 1: Low or No Incorporation of ¹³C Label

This is the most frequent issue. The absence of a detectable ¹³C signal in your biomass, DNA, or RNA suggests a fundamental problem with phenol uptake or cell viability.

Causality: As discussed, phenol is toxic. If the concentration of Phenol-1-13C is too high, it will inhibit or kill the microbial culture before significant uptake can occur. The specific inhibitory concentration is highly dependent on the microbial strain.[9][12]

Solution: Determine the Optimal Phenol Concentration

You must perform a dose-response experiment using unlabeled phenol to determine the maximal tolerable concentration for your specific microbial culture.

► Experimental Protocol 1: Determining Optimal Phenol Concentration

  • Prepare Media: Prepare a series of culture flasks with your standard minimal medium.

  • Create Phenol Gradient: Add unlabeled phenol to the flasks to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 mg/L).

  • Inoculate: Inoculate all flasks with an identical starting concentration of your microbial culture (e.g., OD₆₀₀ of 0.05).

  • Incubate: Incubate the cultures under your standard experimental conditions (temperature, shaking speed).

  • Monitor Growth: Measure the optical density (OD₆₀₀) of each culture at regular intervals over 24-72 hours.

  • Analyze Data: Plot the growth curves (OD₆₀₀ vs. time) for each phenol concentration. The optimal concentration for your labeling experiment will be the highest concentration that still permits robust growth, typically just below the concentration where significant growth inhibition is observed. A study on E. coli showed that a concentration of 0.1% (1000 mg/L) phenol reduced the specific growth rate by 40%.[9]

Example Data for Phenol Concentration Optimization

Phenol Conc. (mg/L)Max OD₆₀₀ ReachedGrowth Rate (µ)Observation
01.50.6Healthy Growth
1001.40.55Minimal Inhibition
2001.20.45Slight Inhibition
400 0.9 0.3 Moderate Inhibition (Good starting point for labeling)
8000.30.1Severe Inhibition
16000.050No Growth

Causality: The microbial culture may lack the necessary enzymes to degrade phenol, or the expression of these enzymes may be too low. The key initiating enzyme is phenol hydroxylase, which converts phenol to catechol.[2] Its activity is crucial.

Solution: Pre-Adapt the Culture

Acclimatize your culture to phenol to induce the expression of the required metabolic pathways before introducing the expensive ¹³C-labeled substrate.

► Experimental Protocol 2: Culture Pre-Adaptation

  • Initial Growth: Grow your microbial culture in a standard rich medium (e.g., LB, TSB) to establish a healthy biomass.

  • Transition to Minimal Medium: Pellet the cells by centrifugation, wash with a sterile buffer, and resuspend them in a minimal medium.

  • Induction Step: Add a low, non-toxic concentration of unlabeled phenol (e.g., 50-100 mg/L) to the culture.

  • Incubate: Incubate for several hours or overnight. This allows the cells to express the genes necessary for phenol degradation.[13]

  • Introduce Labeled Substrate: After the adaptation period, introduce the Phenol-1-13C at the predetermined optimal concentration for the labeling phase of your experiment.

Causality: Microbial metabolism is highly sensitive to environmental parameters. Incorrect pH, temperature, or insufficient oxygen can severely limit phenol degradation, even in adapted cultures with a non-toxic substrate concentration.[14][15] Aerobic degradation of phenol is significantly more efficient than anaerobic degradation due to the oxygen-dependent nature of the initial enzymatic steps.[6][11]

Solution: Optimize and Monitor Culture Parameters

Ensure your experimental setup provides the ideal environment for your specific microorganism.

  • Temperature: Most common phenol-degrading bacteria are mesophilic, with optimal temperatures between 30-37°C.[15] Extreme temperatures, both high and low, can inactivate the necessary enzymes.[15]

  • pH: The optimal pH for phenol degradation is typically near neutral (pH 6.5-8.0). pH affects nutrient uptake and enzyme activity.[15]

  • Aeration: Phenol degradation is an oxidative process that requires sufficient dissolved oxygen.[11] Use baffled flasks and vigorous shaking (e.g., 200 rpm) to ensure adequate oxygen supply. For bioreactors, maintain a controlled level of dissolved oxygen.

Table of Recommended Growth Conditions for Phenol Degradation

ParameterRecommended RangeRationale
Temperature25 - 37 °COptimal range for most mesophilic phenol-degrading enzymes.[15]
pH6.5 - 8.0Maintains enzyme stability and efficient nutrient transport.[15]
AerationHigh (e.g., >200 rpm shaking)Provides necessary oxygen for phenol hydroxylase and dioxygenase activity.[6][11]
MediumMinimal Salts MediumEnsures Phenol-1-13C is the primary carbon source, preventing dilution of the label.[16]
Problem 2: High Variability in ¹³C Incorporation Between Replicates

Causality: Inconsistent results often point to issues with experimental setup or culture health. This can include uneven inoculum distribution, inconsistent media preparation, or physiological stress leading to heterogeneous metabolic states within the cultures. Bacteria can alter their cell membranes in response to phenol stress, which might vary between cultures if not carefully controlled.[7]

Solution: Standardize Procedures and Monitor Culture Health

  • Inoculum Standardization: Ensure that the inoculum for all replicate flasks comes from the same actively growing, healthy parent culture and that the initial cell density (OD₆₀₀) is identical across all replicates.

  • Homogeneous Media: Prepare a single large batch of medium for all replicates to eliminate variations in nutrient concentrations.

  • Consistent Incubation: Use the same incubator, shaker, and position for all replicate flasks to ensure uniform temperature and aeration.

  • Microscopy Check: Before starting the experiment, perform a quick microscopic examination of your culture to check for cell viability and morphology. Stressed cells may exhibit altered shapes or form aggregates.

Visualizations and Workflows
Aerobic Phenol Degradation Pathways

This diagram illustrates the two primary aerobic pathways for phenol catabolism after its initial conversion to catechol.

PhenolDegradation cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway phenol Phenol-1-13C catechol [1-13C]Catechol phenol->catechol Phenol Hydroxylase (O2 dependent) cis_muconate cis,cis-Muconate catechol->cis_muconate Catechol 1,2-Dioxygenase hms 2-Hydroxymuconic Semialdehyde catechol->hms Catechol 2,3-Dioxygenase muconolactone Muconolactone cis_muconate->muconolactone ortho_tca TCA Cycle Intermediates muconolactone->ortho_tca meta_intermediates Further Intermediates hms->meta_intermediates meta_tca Pyruvate & Acetaldehyde meta_intermediates->meta_tca

Caption: Aerobic degradation of phenol via ortho- and meta-cleavage pathways.

Troubleshooting Workflow for Low ¹³C Incorporation

This workflow provides a logical sequence of steps to diagnose and solve issues with low label uptake.

TroubleshootingWorkflow start Start: Low or No ¹³C Incorporation q1 Is culture growth inhibited compared to a phenol-free control? start->q1 sol1 Phenol concentration is likely toxic. Action: Perform dose-response curve (Protocol 1) to find the optimal sub-lethal concentration. q1->sol1 Yes q2 Was the culture pre-adapted to unlabeled phenol? q1->q2 No a1_yes YES a1_no NO end Re-run experiment. If issues persist, verify analytical method sensitivity (e.g., GC-MS, LC-MS). sol1->end sol2 Phenol degradation pathways may not be induced. Action: Implement pre-adaptation step with low-dose unlabeled phenol (Protocol 2). q2->sol2 No q3 Are culture conditions (pH, Temp, Aeration) optimal for your microbe? q2->q3 Yes a2_yes YES a2_no NO sol2->end sol3 Suboptimal conditions are inhibiting metabolism. Action: Adjust pH, temperature, and shaking speed to recommended values. Ensure high aeration. q3->sol3 No q3->end Yes a3_yes YES a3_no NO sol3->end

Caption: A decision tree for troubleshooting low Phenol-1-13C incorporation.

References
  • Enhancement of Phenol Biodegradation by Pseudochrobactrum sp. through Ultraviolet-Induced Mutation. PubMed Central. Available at: [Link]

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology, 10, 1010. Available at: [Link]

  • Whiteley, A. S., Manefield, M., & Lueders, T. (2006). Insights into the fate of a 13C labelled phenol pulse for stable isotope probing (SIP) experiments. Journal of Microbiological Methods, 67(2), 326-332. Available at: [Link]

  • Fairweather, K. A., Ragonnaud, E., Lloris-Garcerá, P., & Gräslund, S. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(4), 1146-1163. Available at: [Link]

  • Additive inhibitory effects of heavy metals on phenol-utilizing microorganism. (2021). Applied Biological Chemistry, 64(1). Available at: [Link]

  • Stenotrophomonas maltophilia KB2 and Pseudomonas moorei KB4. (2021). Implications of Bacterial Adaptation to Phenol Degradation under Suboptimal Culture Conditions Involving Stenotrophomonas maltophilia KB2 and Pseudomonas moorei KB4. MDPI. Available at: [Link]

  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023). PubMed Central. Available at: [Link]

  • Al-Soud, W. A., et al. (2021). Utilization of Phenol as Carbon Source by the Thermoacidophilic Archaeon Saccharolobus solfataricus P2 Is Limited by Oxygen Supply and the Cellular Stress Response. Frontiers in Microbiology, 11, 612803. Available at: [Link]

  • Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. (2024). Frontiers. Available at: [Link]

  • Bacterial fermentation and isotope labelling optimized for amyloidogenic proteins. (2016). PubMed Central. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. (2008). PubMed. Available at: [Link]

  • Ahmad, S. A., et al. (2014). Phenol and its toxicity. Journal of Environmental Microbiology and Toxicology. Available at: [Link]

  • Rajani, V., & John, R. J. K. (2016). FACTORS AFFECTING PHENOL DEGRADATION POTENTIAL OF MICROBES-A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp. (2022). MDPI. Available at: [Link]

  • Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. (2022). MDPI. Available at: [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PubMed Central. Available at: [Link]

  • Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria. (1996). PubMed Central. Available at: [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2021). PubMed Central. Available at: [Link]

  • Soufi, B., & Macek, B. (2014). Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture. Springer Protocols. Available at: [Link]

  • Labelled microbial culture as a calibration medium for 13C-isotope measurement of derivatized compounds: application to tert-butyldimethylsilyl amino acids. (2017). LSCE. Available at: [Link]

  • Utilization of Phenol as Carbon Source by the Thermoacidophilic Archaeon Saccharolobus solfataricus P2 Is Limited by Oxygen Supply and the Cellular Stress Response. (2021). PubMed Central. Available at: [Link]

  • Metabolic pathways for the biodegradation of phenol. (2015). ResearchGate. Available at: [Link]

  • Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing. (2018). Frontiers. Available at: [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (2012). PubMed Central. Available at: [Link]

Sources

Optimization

Correcting for natural 13C abundance in Phenol-1-13C experiments

The following guide is structured as a specialized Technical Support Center resource for researchers conducting Phenol-1-13C tracer experiments. It synthesizes mass spectrometry (MS) isotopomer analysis and quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers conducting Phenol-1-13C tracer experiments. It synthesizes mass spectrometry (MS) isotopomer analysis and quantitative NMR (qNMR) protocols.

Topic: Correcting for Natural 13C Abundance in Phenol-1-13C Experiments Document ID: ISO-PH-13C-001 Status: Active / Verified

Executive Summary: The "Signal-to-Noise" Challenge

In Phenol-1-13C experiments, the primary analytical challenge is distinguishing your tracer signal (the intentionally added 13C at C1) from the natural abundance (NA) background .

  • The Physics: Carbon-13 naturally occurs at approximately 1.109%.

  • The Problem: Phenol (

    
    ) contains 6 carbon atoms. Statistically, even in an unlabeled sample, 
    
    
    
    of phenol molecules will contain at least one 13C atom naturally.
  • The Consequence: If you do not mathematically correct for this, you will overestimate the metabolic flux or reaction yield associated with your labeled substrate. Your "M+1" signal is a sum of Tracer + Natural Background.

Troubleshooting & FAQs

Direct solutions to common anomalies observed in Phenol-1-13C data.

Q1: Mass Spectrometry - My "M+0" (unlabeled) peak is lower than predicted, and "M+1" is artificially high. Why?

Diagnosis: This is the classic "Spillover" effect. Explanation: In a C6 molecule like phenol, the natural isotope distribution creates a significant M+1 signal (approx 6.5-7% of the M+0 height). If you measure an M+1 intensity of 15% relative to the base peak, only


 is from your Phenol-1-13C tracer; the rest is natural noise.
Action:  Apply the Inverse Matrix Correction  method (detailed in Section 3) to deconvolute the natural isotopomers from the tracer-derived isotopomers.
Q2: NMR - My integration values for C1 (158 ppm) do not match the expected enrichment ratios.

Diagnosis: Likely an issue with Nuclear Overhauser Effect (NOE) or T1 Relaxation . Explanation: Proton-decoupled 13C spectra (


) suffer from NOE enhancement, which increases signal intensity non-uniformly. C1 in phenol is quaternary (bonded to O), while C2-C6 have attached protons. C1 relaxes slower and receives less NOE enhancement than C2-C6, leading to under-integration of C1 relative to others.
Action: 
  • Pulse Sequence: Switch to Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay). This suppresses NOE for quantitative accuracy.

  • Relaxation Delay (d1): Set d1 to

    
     of the slowest carbon (usually C1). For phenol, this may require a delay of 10–20 seconds.
    
Q3: Can I simply subtract the "Control" spectrum from my "Experimental" spectrum?

Diagnosis: Dangerous simplification. Explanation: Simple subtraction works for NMR (linear) but fails for Mass Spectrometry if the total ion count varies or if non-linear detector responses occur. Action:

  • For NMR: Yes, normalized background subtraction is acceptable.

  • For MS: No. You must use fractional abundance correction (Isotopomer Distribution Analysis).

Core Protocol: Mass Spectrometry Correction (Matrix Method)

The Gold Standard for deconvoluting tracer signal from natural abundance.

This protocol uses linear algebra to strip away the natural abundance contribution. We treat the measured vector (


) as a product of a Correction Matrix (

) and the True (Corrected) vector (

).
Step 1: Define the Natural Abundance Probabilities

First, calculate the theoretical probability of finding 0, 1, or 2 natural 13C atoms in an unlabeled phenol molecule (


).
  • 
     (Probability of 13C)
    
  • 
     (Probability of 12C)
    
  • 
     (Number of Carbons)[1]
    

Binomial Expansion:



IsotopologueMass ShiftFormula CalculationProbability (Natural Abundance)
M+0 +0 Da

0.9354 (93.5%)
M+1 +1 Da

0.0629 (6.3%)
M+2 +2 Da

0.0017 (0.17%)
Step 2: Construct the Correction Matrix (M)

The matrix


 represents how a "pure" isotopologue (rows) contributes to measured mass channels (columns) due to natural abundance.


For Phenol (


), using the values from Step 1:


Step 3: Solve for the Corrected Distribution

The relationship is:



To find the true labeling (


), invert the matrix:


Execution:

  • Export your raw ion intensities for m/z 94 (M+0), 95 (M+1), and 96 (M+2).

  • Normalize them so the sum = 1.

  • Multiply the vector by the inverse of matrix

    
    .
    
  • The result is the fractional abundance of your actual Phenol-1-13C tracer.

Visualizing the Correction Workflow

The following diagram illustrates the logical flow for processing Phenol-1-13C data, distinguishing between the NMR and MS pipelines.

G cluster_MS Mass Spectrometry Pipeline cluster_NMR NMR Pipeline Start Experimental Sample (Phenol-1-13C) MS_Raw Raw Mass Spectrum (m/z 94, 95, 96) Start->MS_Raw NMR_Acq 13C NMR Acquisition (Inv. Gated Decoupling) Start->NMR_Acq Norm Normalize Intensities (Sum = 1.0) MS_Raw->Norm Matrix Apply Inverse C6 Correction Matrix Norm->Matrix Remove Natural Skew MS_Result True Enrichment (Tracer Only) Matrix->MS_Result NMR_Proc Integration of C1 Peak (158 ppm) NMR_Acq->NMR_Proc NMR_Sub Subtract Natural Abundance Baseline (1.1%) NMR_Proc->NMR_Sub Remove Background NMR_Result Specific Activity Calculation NMR_Sub->NMR_Result

Caption: Workflow for deconvoluting natural abundance interference in MS and NMR experiments.

References & Grounding

  • Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics. Link

    • Context: Defines the mathematical basis for matrix-based correction algorithms (Moseley method).

  • Niedenführ, S., et al. (2015). How to measure metabolic fluxes: a primer 2015. Current Opinion in Biotechnology. Link

    • Context: Authoritative review on 13C-MFA (Metabolic Flux Analysis) and the necessity of isotopomer correction.

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

    • Context: Describes the IsoCor software and the correction matrix methodology for small molecules like phenol.

  • Cayman Chemical . Phenol-1-13C Product Insert & Spectral Data. Link

    • Context: Verification of Phenol-1-13C physical properties and expected spectral shifts.

  • Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database. Link

    • Context: Reference for Phenol (HMDB0000226) natural abundance MS and NMR spectra.

Sources

Reference Data & Comparative Studies

Validation

Comparing Phenol-1-13C with deuterated phenol for metabolic tracing.

Executive Summary In metabolic tracing and xenobiotic fate analysis, the choice between Phenol-1-13C and Deuterated Phenol (Phenol-d5) is not merely a matter of cost; it is a choice between quantitative accuracy and mech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic tracing and xenobiotic fate analysis, the choice between Phenol-1-13C and Deuterated Phenol (Phenol-d5) is not merely a matter of cost; it is a choice between quantitative accuracy and mechanistic interrogation .

  • Select Phenol-1-13C when you require an unbiased measurement of metabolic flux. Because Carbon-13 introduces negligible kinetic isotope effects (KIE), the tracer behaves identically to the natural substrate, providing the "Gold Standard" for quantifying metabolite distribution in vivo.

  • Select Deuterated Phenol when your goal is to identify rate-limiting steps (RLS) or to engineer metabolic stability. The strong carbon-deuterium bond significantly slows oxidative metabolism (via CYP2E1), causing "metabolic switching" that alters the very pathway you are trying to observe.

Part 1: Fundamental Isotopic Differences

To design a valid tracing experiment, one must understand the physical chemistry governing the label's behavior within the enzymatic pocket.

The Kinetic Isotope Effect (KIE)

The most critical differentiator is the KIE. Enzymes break C-H bonds easier than C-D bonds.

  • Phenol-1-13C (KIE

    
     1.0):  The mass difference between 12C and 13C is insufficient to significantly alter the vibrational zero-point energy of the bond. Therefore, CYP450 enzymes process 13C-phenol at the same rate as natural phenol.
    
  • Phenol-d5 (KIE

    
     2.0–10.0):  The C-D bond has a lower zero-point energy, requiring more activation energy to cleave. In reactions where C-H bond breaking is rate-limiting (e.g., CYP2E1 hydroxylation), deuteration slows the reaction dramatically.
    
Metabolic Switching

Because deuteration slows down the primary oxidative pathway, the substrate may be diverted to alternative pathways that are normally minor.[1][2] This phenomenon, known as metabolic switching , distorts the metabolic profile.

  • Scenario: Phenol is metabolized by CYP2E1 (oxidation) and UGTs/SULTs (conjugation).

  • The Deuterium Distortion: If you use Phenol-d5, the CYP2E1 pathway is inhibited by the KIE. Consequently, a disproportionate amount of phenol is shunted toward glucuronidation or sulfation. The data will falsely suggest that conjugation is the dominant pathway.

  • The 13C Solution: Phenol-1-13C maintains the natural ratio between oxidation and conjugation.

Label Stability
  • Phenol-1-13C: The label is embedded in the carbon skeleton. It is non-exchangeable and remains detectable even if the ring is hydroxylated or conjugated.

  • Phenol-d5: Ring deuterons are generally stable. However, Phenol-d1 (hydroxyl label) is useless for metabolic tracing because the deuterium on the -OD group exchanges with solvent protons (

    
    ) within milliseconds.
    

Part 2: Visualizing the Metabolic Divergence

The following diagram illustrates how Deuterium introduces bias (Metabolic Switching) compared to the unbiased 13C tracer.

MetabolicSwitching cluster_legend Pathway Dynamics Phenol Labeled Phenol (Substrate) CYP2E1 CYP2E1 (Oxidation) Phenol->CYP2E1 13C: Normal Rate Phenol->CYP2E1 Deuterium: BLOCKED (High KIE) UGT UGT/SULT (Conjugation) Phenol->UGT 13C: Normal Rate Phenol->UGT Deuterium: INFLATED FLUX HQ Hydroquinone / Catechol CYP2E1->HQ Gluc Phenyl-Glucuronide / Sulfate UGT->Gluc Legend 13C maintains natural balance. Deuterium shunts flux to conjugation.

Figure 1: Mechanism of Metabolic Switching. Deuteration inhibits CYP2E1, artificially inflating the conjugation pathway.

Part 3: Analytical Performance (MS vs. NMR)

Mass Spectrometry (LC-MS/MS)[3]
  • Phenol-1-13C (+1 Da): Requires high-resolution MS (HRMS) or careful selection of transitions in Triple Quadrupole (QqQ) to distinguish from the natural M+1 isotope abundance (1.1%) of endogenous compounds.

    • Tip: Use M+6 (fully 13C labeled) phenol if background noise is high, though Phenol-1-13C is usually sufficient for targeted tracing.

  • Phenol-d5 (+5 Da): Easily distinguishable from natural isotopes. The +5 Da shift moves the analyte into a "quiet" region of the mass spectrum, reducing interference.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]
  • Phenol-1-13C: 13C is a spin-1/2 nucleus. This allows for 13C-NMR or Inverse Gated Decoupling 1H-NMR , providing specific positional information without destruction of the sample. You can see exactly where the carbon ends up if the ring is cleaved.

  • Phenol-d5: Deuterium (2H) has a spin of 1. While 2H-NMR is possible, it is broad and less sensitive than 1H or 13C NMR.

Part 4: Experimental Protocol (LC-MS/MS Flux Analysis)

This protocol validates the metabolic fate of Phenol-1-13C in liver microsomes.

Reagents
  • Substrate: Phenol-1-13C (99 atom % 13C).

  • System: Human Liver Microsomes (HLM) or S9 fraction.

  • Cofactors: NADPH regenerating system (for CYP activity), UDPGA (for UGT activity).

  • Quench: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram

Workflow Start Substrate Prep Phenol-1-13C (10 µM) Incubation Incubation HLM + NADPH + UDPGA 37°C, 60 min Start->Incubation Quench Quench & Extract Add 3x Vol Cold ACN Centrifuge 10,000g Incubation->Quench Analysis LC-MS/MS Analysis Target: M+1 Shift (m/z 94 -> 95) Quench->Analysis Data Data Processing Calculate Metabolic Flux (Oxidation vs Conjugation) Analysis->Data

Figure 2: Standardized LC-MS/MS workflow for metabolic flux analysis using stable isotopes.

Step-by-Step Methodology
  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4). Add Phenol-1-13C (final conc. 10 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add cofactors (NADPH/UDPGA) to initiate reaction.

    • Control: Run a parallel incubation with Phenol-d5 to measure the KIE.

  • Sampling: At T=0, 15, 30, and 60 min, remove aliquots.

  • Quenching: Immediately dispense into 3 volumes of ice-cold ACN containing internal standard (e.g., Phenol-d5 if analyzing 13C, or a distinct analog).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase.

    • Ionization: ESI Negative Mode (Phenol ionizes well in neg mode).

    • MRM Transitions:

      • Natural Phenol: 93.0

        
         65.0
        
      • Phenol-1-13C: 94.0

        
         66.0 (Quantify this)
        
      • Phenol-d5: 98.0

        
         69.0
        

Part 5: Decision Matrix & Comparison Table

FeaturePhenol-1-13CDeuterated Phenol (d5)
Primary Use Case Quantitative Flux Analysis (Natural Fate)Mechanistic Studies (Identifying RLS)
Kinetic Isotope Effect Negligible (KIE

1.0)
Significant (KIE > 2.0)
Metabolic Switching None (Mimics natural drug)High Risk (Distorts pathway ratios)
Cost HighLow to Moderate
NMR Detectability Excellent (13C-NMR)Poor (2H-NMR is broad)
Mass Shift +1 Da (Requires HRMS or careful MRM)+5 Da (Clean spectral window)
In Vivo Validity High (True biological representation)Low (Altered pharmacokinetics)
Final Recommendation
  • Use Phenol-1-13C if you are submitting data to regulatory bodies regarding the actual metabolic fate and clearance of the compound.

  • Use Deuterated Phenol during the discovery phase to determine if CYP2E1 oxidation is the rate-limiting step, or to attempt to improve the drug's half-life by blocking that site ("Deuterium Switch" strategy).

References

  • Guengerich, F. P. (2017).[2] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2][3][4][5] Methods in Enzymology. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2023).[6][7] Deuterium in drug discovery: progress, opportunities and challenges.[6][7] Nature Reviews Drug Discovery.[6] Retrieved from [Link]

  • Horning, M. G., et al. (1975).[2] Metabolic Switching of Drug Pathways as a Consequence of Deuterium Substitution.[1][2][5] OSTI.[1][2] Retrieved from [Link]

  • Kurgan, G., et al. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli.[8] Frontiers in Microbiology. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating Phenol-1-¹³C Data with Complementary Isotopic Tracers

In the pursuit of deciphering complex metabolic networks, isotopic tracers serve as our most sophisticated set of tools. The selection of an appropriate tracer is paramount, as it dictates the specific metabolic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of deciphering complex metabolic networks, isotopic tracers serve as our most sophisticated set of tools. The selection of an appropriate tracer is paramount, as it dictates the specific metabolic pathways we can illuminate. Phenol-1-¹³C has gained traction as a specialized probe, particularly for investigating xenobiotic metabolism and the pentose phosphate pathway (PPP). However, the data gleaned from a single tracer, while valuable, represents only one facet of a multifaceted biological system. True scientific rigor and a holistic understanding of metabolic fluxes demand cross-validation with other isotopic tracers.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-tracer experimental design. We will objectively compare the utility of Phenol-1-¹³C with other widely used isotopic tracers, providing the scientific rationale and experimental frameworks for their complementary use. Our focus is on fostering a deep understanding of how to design self-validating experimental systems that yield robust and comprehensive metabolic insights.

The Foundational Principle: Isotopic Tracers in Metabolic Research

Isotopic tracers are molecules in which one or more atoms have been substituted with a stable, heavy isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). When introduced into a biological system, these labeled molecules are processed through metabolic pathways alongside their unlabeled counterparts. By employing analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can track the incorporation of these heavy isotopes into downstream metabolites. This allows for the quantification of metabolic flux – the rate of turnover of molecules through a metabolic pathway – providing a dynamic snapshot of cellular activity that is unattainable through simple concentration measurements.

Phenol-1-¹³C: A Niche Tracer with Significant Applications

Phenol-1-¹³C, with its isotopic label on the first carbon of the aromatic ring, offers unique advantages for studying specific metabolic processes:

  • Xenobiotic Metabolism: Phenol is a model xenobiotic compound. Its detoxification in the liver primarily occurs through glucuronidation and sulfation. Tracing the metabolic fate of Phenol-1-¹³C enables the direct quantification of these conjugation reactions, providing critical data for drug metabolism and toxicology studies.

  • Pentose Phosphate Pathway (PPP) Activity: The glucuronidation of phenol requires the co-substrate UDP-glucuronic acid (UDPGA), which is synthesized from glucose. The pathway for UDPGA synthesis branches from glycolysis at the level of glucose-6-phosphate, a key entry point into the pentose phosphate pathway. Consequently, the rate of phenol glucuronidation can serve as an indirect reporter of flux through the oxidative PPP. This is significant because the PPP is a major source of NADPH, the primary cellular reductant for combating oxidative stress and supporting anabolic processes.

Despite its utility, the interpretation of Phenol-1-¹³C data requires careful consideration of the broader metabolic context. The rate of phenol glucuronidation is not solely dependent on PPP flux but is also influenced by the activities of UDP-glucose dehydrogenase and the UDP-glucuronosyltransferase (UGT) enzymes, as well as the availability of the precursor UDP-glucose. This underscores the necessity of cross-validation with other isotopic tracers to build a more complete and accurate metabolic picture.

The Strategy of Cross-Validation: A Multi-Tracer Imperative

Comparison with [U-¹³C]-Glucose: The Gold Standard for Central Carbon Metabolism

[U-¹³C]-Glucose, in which all six carbons are labeled, is the most common tracer for mapping central carbon metabolism, including glycolysis, the TCA cycle, and the PPP.

Scientific Rationale for a Combined Approach:

  • Direct vs. Indirect PPP Flux Measurement: Phenol-1-¹³C provides an indirect readout of PPP activity by measuring a downstream output. In contrast, [U-¹³C]-glucose allows for a direct measurement of PPP flux by analyzing the isotopologue distribution in key intermediates like ribose-5-phosphate. A direct comparison of these two measurements provides a powerful validation of the inferred PPP activity.

  • Deconvoluting Contributing Factors: A multi-tracer approach can help to distinguish between changes in PPP flux and alterations in the downstream glucuronidation pathway. For instance, if a perturbation decreases phenol glucuronidation, [U-¹³C]-glucose tracing can determine if this is due to a reduction in PPP-derived precursors or a direct inhibition of the UGT enzymes.

Experimental Protocol: Cross-Validation of PPP Flux

  • Cell Culture and Labeling: In parallel experiments, culture relevant cells (e.g., hepatocytes) in media containing either Phenol-1-¹³C or [U-¹³C]-Glucose.

  • Metabolite Extraction: After an appropriate incubation period to achieve isotopic steady-state, quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the Phenol-1-¹³C experiment, quantify the enrichment of ¹³C in phenol-glucuronide. For the [U-¹³C]-Glucose experiment, determine the isotopologue distribution in ribose-5-phosphate and UDP-glucose.

  • Metabolic Flux Analysis: Use established metabolic flux analysis software to calculate the relative flux through the PPP from both datasets.

  • Comparative Analysis: Compare the PPP flux values obtained from both tracers.

Data Presentation:

TracerMeasured ParameterInferred Flux
Phenol-1-¹³C¹³C Enrichment in Phenol-GlucuronideIndirect PPP Activity
[U-¹³C]-GlucoseIsotopologue Distribution in Ribose-5-PhosphateDirect PPP Flux

Expected Outcome: A strong positive correlation between the flux measurements from both tracers would provide robust validation. A divergence in the results would prompt further investigation into the regulation of the UDPGA synthesis and phenol conjugation pathways.

Experimental Workflow: PPP Flux Cross-Validation

G cluster_p1 Phenol-1-13C Arm cluster_g1 [U-13C]-Glucose Arm P1 Phenol-1-13C P3 13C-Phenol Glucuronidation P1->P3 P2 UDPGA Synthesis P2->P3 P4 Indirect PPP Flux Measurement P3->P4 Validation Cross-Validation P4->Validation G1 [U-13C]-Glucose G2 Pentose Phosphate Pathway G1->G2 G3 13C-Ribose-5-Phosphate G2->G3 G4 Direct PPP Flux Measurement G3->G4 G4->Validation

Caption: Workflow for cross-validating PPP flux using Phenol-1-¹³C and [U-¹³C]-Glucose.

Comparison with ¹⁵N-Glutamine: Interrogating Nitrogen Metabolism and Anaplerosis

Glutamine is a crucial nutrient for proliferating cells, serving as a key anaplerotic substrate to replenish the TCA cycle and as a primary nitrogen donor for the synthesis of nucleotides and other amino acids.

Scientific Rationale for a Combined Approach:

  • Nitrogen Contribution to Nucleotide Sugars: The UDP moiety of UDPGA contains nitrogen atoms. By using ¹⁵N-glutamine, the contribution of glutamine-derived nitrogen to the synthesis of UDP-glucose, the precursor to UDPGA, can be traced.

  • Independent Assessment of Redox State: Glutamine anaplerosis is linked to NADPH production through the action of malic enzyme. This provides an independent measure of the cell's reductive capacity, which can be compared to the NADPH-producing PPP flux inferred from Phenol-1-¹³C tracing.

Experimental Protocol: Tracing Nitrogen into UDPGA Precursors

  • Cell Culture and Labeling: Culture cells in media containing both Phenol-1-¹³C and ¹⁵N-glutamine.

  • Metabolite Extraction: After incubation, perform a differential extraction to separate polar metabolites (containing nucleotide sugars) from less polar compounds (like phenol-glucuronide).

  • LC-MS Analysis: Analyze the extracts to determine the ¹³C enrichment in phenol-glucuronide and the ¹⁵N enrichment in UDP-glucose.

  • Correlative Analysis: Correlate the rate of phenol glucuronidation with the rate of nitrogen incorporation into UDP-glucose.

Data Presentation:

TracerMeasured ParameterMetabolic Insight
Phenol-1-¹³C¹³C Enrichment in Phenol-GlucuronideRate of Xenobiotic Conjugation
¹⁵N-Glutamine¹⁵N Enrichment in UDP-GlucoseRate of de novo Nucleotide Sugar Synthesis

Expected Outcome: This dual-tracer experiment can reveal whether the rate of phenol detoxification is coupled to or limited by the de novo synthesis of nucleotide sugars from glutamine-derived nitrogen.

Signaling Pathway: Interplay of Carbon and Nitrogen Metabolism

G Glutamine 15N-Glutamine TCA TCA Cycle Glutamine->TCA Anaplerosis Nucleotide_Synthesis De Novo Nucleotide Synthesis Glutamine->Nucleotide_Synthesis Nitrogen Donation Phenol Phenol-1-13C Phenol_Glucuronide 13C-Phenol Glucuronide Phenol->Phenol_Glucuronide UDP_Glucose 15N-UDP-Glucose Nucleotide_Synthesis->UDP_Glucose UDPGA UDPGA UDP_Glucose->UDPGA UDPGA->Phenol_Glucuronide

Caption: Convergence of glutamine and phenol metabolism on UDPGA synthesis.

Comparison with Deuterated Water (D₂O): A Global View of Biosynthesis

Deuterated water (D₂O) is a powerful, non-obtrusive tracer that labels a wide array of biomolecules through the incorporation of deuterium into C-H bonds during their synthesis. It provides a global and temporally integrated view of anabolic activity.

Scientific Rationale for a Combined Approach:

  • Linking PPP Activity to Anabolism: The PPP is a primary source of NADPH for reductive biosynthesis, particularly for fatty acid synthesis. By combining Phenol-1-¹³C with D₂O, one can directly test the hypothesis that increased PPP activity (inferred from phenol glucuronidation) translates into increased rates of de novo lipogenesis (measured by deuterium incorporation into fatty acids).

  • Long-term Metabolic Phenotyping: While Phenol-1-¹³C provides a snapshot of flux through a specific pathway, D₂O labeling can reveal the longer-term consequences of metabolic reprogramming. For example, does a sustained demand for xenobiotic detoxification lead to a global increase in biomass production?

Experimental Protocol: Correlating PPP Flux with De Novo Lipogenesis

  • In Vivo or In Vitro Labeling: Introduce D₂O into the drinking water of an animal model or into cell culture media. After a period of D₂O labeling to allow for incorporation into biosynthetic pathways, introduce Phenol-1-¹³C for a shorter duration.

  • Sample Collection and Processing: Collect tissues or cells and perform separate extractions for lipids and polar metabolites.

  • GC-MS and LC-MS Analysis: Analyze fatty acid methyl esters (FAMEs) by GC-MS to determine the extent of deuterium enrichment. Analyze phenol-glucuronide by LC-MS to determine ¹³C enrichment.

  • Correlation Analysis: Plot the rate of de novo lipogenesis (calculated from deuterium enrichment in fatty acids) against the rate of phenol glucuronidation.

Data Presentation:

TracerMeasured ParameterMetabolic Readout
Phenol-1-¹³C¹³C Enrichment in Phenol-GlucuronideShort-term PPP Activity
D₂ODeuterium Enrichment in Fatty AcidsLong-term De Novo Lipogenesis

Expected Outcome: A positive correlation between these two readouts would provide strong evidence for the functional coupling of xenobiotic detoxification, PPP activity, and anabolic biosynthesis.

The Imperative of Scientific Integrity: Building Self-Validating Systems

Conclusion: A Multi-Dimensional Approach to Metabolic Truth

Phenol-1-¹³C is a valuable and specialized tool in the metabolic researcher's armamentarium. However, to unlock its full potential and to ensure the highest degree of scientific rigor, it should not be used in isolation. By thoughtfully designing experiments that incorporate complementary tracers such as [U-¹³C]-glucose, ¹⁵N-glutamine, and D₂O, we can move beyond one-dimensional measurements to a more comprehensive and robust understanding of metabolic networks. This cross-validation strategy is not merely a suggestion but a critical component of state-of-the-art metabolic research, enabling us to construct more accurate and predictive models of cellular function in health and disease.

References

  • Metabolic Flux Analysis: Methods and Protocols. (2018). Methods in Molecular Biology. [Link]

  • ¹³C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. (2019). Frontiers in Microbiology. [Link]

  • Metabolomics and isotope tracing. (2015). Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

  • Simultaneous tracing of carbon and nitrogen isotopes in human cells. (2017). Scientific Reports. [Link]

  • Deuterated water (D₂O) as a tracer for metabolic flux analysis. (2020). Experimental & Molecular Medicine. [Link]

  • Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. (2009). Journal of Biotechnology. [Link]

Validation

A Senior Application Scientist's Guide to the Comparative Metabolic Analysis of Phenol-1-13C in Diverse Human Cell Lines

This guide provides an in-depth comparative analysis of Phenol-1-13C metabolism across different human cell lines. Moving beyond a simple recitation of protocols, we will explore the causal biochemical principles that go...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Phenol-1-13C metabolism across different human cell lines. Moving beyond a simple recitation of protocols, we will explore the causal biochemical principles that govern experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for investigating xenobiotic metabolism, using the stable isotope-labeled compound Phenol-1-13C as a precise and powerful tool.

Introduction: The Significance of Phenol Metabolism and 13C Isotope Tracing

Phenol, an aromatic organic compound, is not only a crucial industrial chemical but also a representative moiety of numerous xenobiotics and a metabolite of benzene.[1][2] Understanding its metabolic fate is paramount for toxicology and drug development. The human body has evolved sophisticated enzymatic machinery, primarily in the liver, to detoxify and eliminate such compounds.[1][3][4] This process typically involves two phases:

  • Phase I Metabolism: Functionalization reactions, primarily oxidation, introduce or expose polar groups. For phenol, this involves hydroxylation to form catechols and hydroquinones, catalyzed by Cytochrome P450 (CYP) enzymes.[2][5]

  • Phase II Metabolism: Conjugation reactions attach endogenous polar molecules to the functionalized xenobiotic, greatly increasing water solubility and facilitating excretion. Key pathways for phenol are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[3][6][7]

The choice of Phenol-1-13C as our analytical tool is deliberate. The heavy isotope at the C1 position acts as a stable, non-radioactive tracer.[8] As the labeled phenol is metabolized, the 13C atom is retained within the aromatic ring structure of its downstream products. This results in a +1 mass shift in each metabolite, allowing for their unambiguous detection and quantification by mass spectrometry against the complex background of the cellular metabolome.[9][10][11] This technique, known as Stable Isotope-Resolved Metabolomics (SIRM), provides definitive insights into pathway dynamics and flux.[12]

Rationale for Cell Line Selection: Modeling Organ-Specific Metabolism

To conduct a meaningful comparative analysis, we must select cell lines that represent key sites of xenobiotic exposure and metabolism in the human body. The metabolic capabilities of these cell lines are not identical, and these differences are central to our investigation.

  • HepG2 (Human Liver Carcinoma): The liver is the body's primary metabolic hub.[4][13] HepG2 cells, despite being a cancer cell line, retain many of the metabolic functions of primary hepatocytes, including the expression of a broad repertoire of CYP, UGT, and SULT enzymes.[14] They serve as our baseline model for high-capacity hepatic metabolism.

  • A549 (Human Lung Carcinoma): The lungs represent a major route of exposure to environmental pollutants like benzene and phenol vapor.[3] A549 cells are a well-established model for the pulmonary epithelium and are known to express specific CYP isozymes, such as CYP2E1 and CYP2F2, which are involved in phenol metabolism.[2] Comparing A549 to HepG2 allows us to investigate organ-specific differences in metabolic pathways.

  • Caco-2 (Human Colorectal Adenocarcinoma): Following ingestion, xenobiotics are processed by the gastrointestinal tract.[3][15] Caco-2 cells can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. They express certain UGT and SULT isoforms, making them an excellent model to study the "first-pass" metabolism of phenol in the gut.[6][14]

The Metabolic Fate of Phenol-1-13C: A Visual Pathway

The metabolism of Phenol-1-13C proceeds through distinct, competing pathways. The diagram below illustrates the primary transformations we expect to trace in our selected cell lines. The asterisk (*) denotes the position of the 13C label.

Phenol_Metabolism Metabolic pathways of Phenol-1-13C. cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Phenol-1-13C Phenol-1-13C Hydroquinone-1-13C Hydroquinone-1-13C Phenol-1-13C->Hydroquinone-1-13C CYP450 (e.g., CYP2E1) Catechol-1-13C Catechol-1-13C Phenol-1-13C->Catechol-1-13C CYP450 Phenyl-Sulfate-1-13C Phenyl-Sulfate-1-13C Phenol-1-13C->Phenyl-Sulfate-1-13C SULTs Phenyl-Glucuronide-1-13C Phenyl-Glucuronide-1-13C Phenol-1-13C->Phenyl-Glucuronide-1-13C UGTs

Caption: Primary Phase I and Phase II metabolic pathways for Phenol-1-13C.

Comparative Analysis of Metabolite Distribution

After exposing each cell line to Phenol-1-13C under controlled conditions, we can quantify the relative abundance of the key labeled metabolites. The following table summarizes the expected, scientifically-grounded outcomes of such an experiment, highlighting the metabolic specializations of each cell line.

Metabolite (13C-Labeled)HepG2 (Liver)A549 (Lung)Caco-2 (Intestine)Rationale for Expected Distribution
Unchanged Phenol Low (~15%)Moderate (~40%)High (~65%)Reflects the overall metabolic capacity. HepG2 has the highest, Caco-2 the lowest.
Phenyl-Glucuronide High (~55%)Low (~15%)Moderate (~25%)Glucuronidation is a major detoxification pathway in the liver and gut.[3][6] UGT1A isoforms are highly active in HepG2 and Caco-2.
Phenyl-Sulfate Moderate (~25%)Moderate (~35%)Low (~8%)Sulfation is a key pathway in both liver and lung.[6][16] At lower phenol concentrations, sulfation can be the predominant pathway.[3]
Hydroquinone/Catechol Low (~5%)Moderate (~10%)Low (~2%)These Phase I metabolites are typically transient and rapidly conjugated. Higher relative levels in A549 may suggest robust CYP activity coupled with less efficient Phase II conjugation compared to HepG2.[2]
Note: The percentages are illustrative and intended for comparative purposes. Actual values will depend on experimental conditions such as substrate concentration and incubation time.

These expected results underscore a critical concept: the toxic potential of a compound is not uniform across all tissues. The lung's potential for generating reactive Phase I metabolites, combined with a potentially lower conjugation capacity than the liver, could lead to localized toxicity.

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous and well-controlled experimental workflow is essential for generating reproducible and trustworthy data. The protocol described below is designed as a self-validating system, incorporating necessary controls and quality checks at each stage.

General Experimental Workflow

The overall process, from cell culture to data analysis, is a multi-step procedure that requires careful execution.

Experimental_Workflow Workflow for Phenol-1-13C tracing. cluster_prep Preparation cluster_labeling Isotope Labeling cluster_extraction Sample Processing cluster_analysis Analysis A Seed HepG2, A549, Caco-2 cells B Culture to ~80% Confluency A->B C Replace with media containing Phenol-1-13C B->C D Incubate (Time Course) C->D E Rapidly Quench Metabolism (Cold Methanol) D->E F Extract Metabolites E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify 13C-Labeled Metabolites H->I J Data Interpretation I->J

Caption: Step-by-step experimental workflow from cell culture to data analysis.

Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Rationale: Establishing healthy, sub-confluent cell monolayers ensures consistent metabolic activity and prevents artifacts from overgrowth or nutrient depletion.

  • Protocol:

    • Culture HepG2, A549, and Caco-2 cells in their respective recommended media (e.g., EMEM for HepG2, F-12K for A549, DMEM for Caco-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells into 6-well plates at a density that will achieve ~80% confluency within 48-72 hours. Include triplicate wells for each cell line, time point, and condition (labeled and unlabeled).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]

2. Phenol-1-13C Labeling:

  • Rationale: A time-course experiment is crucial to understand the dynamics of metabolite formation. The chosen concentration should be non-toxic to ensure observed effects are due to metabolism, not cytotoxicity. A preliminary dose-response assay (e.g., MTT assay) is recommended to determine the sub-lethal concentration of phenol for each cell line.[17][18][19]

  • Protocol:

    • Prepare fresh labeling medium by dissolving Phenol-1-13C in the appropriate base medium (without FBS) to a final concentration of 20 µM (or other empirically determined sub-lethal concentration).

    • Prepare a parallel control medium with an identical concentration of unlabeled phenol.

    • Aspirate the culture medium from the wells. Gently wash the cell monolayer once with 1 mL of pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of the Phenol-1-13C labeling medium or control medium to the appropriate wells.

    • Return plates to the incubator. Harvest triplicate wells at designated time points (e.g., 0, 2, 6, 12, 24 hours).

3. Metabolite Quenching and Extraction:

  • Rationale: This is the most critical step for preserving the metabolic snapshot. Enzymatic activity must be halted instantly to prevent metabolite interconversion after harvesting. Cold methanolic solutions are highly effective for this purpose.

  • Protocol:

    • Place the 6-well plate on a bed of dry ice to rapidly cool the cells.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and precipitate proteins.

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Carefully transfer the supernatant, which contains the soluble metabolites, to a new, clean tube for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography separates the metabolites based on their physicochemical properties, while tandem mass spectrometry provides the mass accuracy and sensitivity to detect and quantify the 13C-labeled species.

  • Protocol:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

    • Use a suitable chromatography method, such as reversed-phase, to separate phenol and its more polar metabolites.

    • Set the mass spectrometer to acquire data in a negative ionization mode, which is optimal for detecting sulfates and glucuronides.

    • Monitor for the specific mass-to-charge ratios (m/z) of unlabeled and 13C-labeled metabolites. For example:

      • Phenol (unlabeled): m/z 93.03

      • Phenol-1-13C: m/z 94.03

      • Phenyl-Sulfate-1-13C: m/z 173.98

      • Phenyl-Glucuronide-1-13C: m/z 269.06

    • Integrate the peak areas for each labeled metabolite and normalize to an internal standard and cell number/protein content to calculate relative abundance.

Conclusion and Future Directions

This guide demonstrates that by combining stable isotope tracing with carefully selected cell models, we can dissect the organ-specific metabolism of xenobiotics like phenol with high precision. Our comparative analysis reveals that metabolic capacity is not uniform; liver-derived HepG2 cells show robust Phase II conjugation, while lung-derived A549 cells may have a higher relative flux through Phase I oxidative pathways.

These findings have direct implications for toxicology and drug development. A compound that is efficiently detoxified by the liver may still pose a risk to other tissues, like the lung, that have a different metabolic profile. Future studies could expand on this framework by:

  • Investigating the effects of enzyme induction or inhibition on Phenol-1-13C metabolism.

  • Using 13C-Metabolic Flux Analysis (13C-MFA) to quantify the absolute rates of metabolic reactions.[20][21][22]

  • Extending the analysis to more complex systems like 3D organoids or co-cultures to better model tissue architecture and cell-cell interactions.

By employing the principles and protocols outlined herein, researchers can generate high-quality, reliable data to better predict the metabolic fate and potential toxicity of novel chemical entities and environmental contaminants.

References

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. Frontiers in Microbiology. [Link]

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. PubMed. [Link]

  • Kitamura, S., Toya, Y., & Shimizu, H. (2019). 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli. PubMed Central. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]

  • 13C metabolic flux analysis in cell line and bioprocess development. (Source not available)
  • Core-Labeling (Radio)Synthesis of Phenols. Knowledge UChicago. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]

  • Phenol. Wikipedia. [Link]

  • Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. Scientific Research Publishing. [Link]

  • Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

  • Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PubMed Central. [Link]

  • Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. (Source not available)
  • Polyphenols as potential metabolism mechanisms regulators in liver protection and liver cancer prevention. PubMed Central. [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. [Link]

  • Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. PubMed. [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. ResearchGate. [Link]

  • Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. ResearchGate. [Link]

  • (PDF) Cytochromes P450 in phenolic metabolism. ResearchGate. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS. [Link]

  • Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

  • Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. PubMed Central. [Link]

  • Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes. PubMed Central. [Link]

  • Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling. ACS Publications. [Link]

  • (PDF) Metabolic pathways for the biodegradation of phenol. ResearchGate. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications. [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • | Metabolism of phenols in the living system. The metabolism of the... | Download Scientific Diagram. ResearchGate. [Link]

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE. [Link]

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. (Source not available)
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. PeerJ. [Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. MDPI. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed Central. [Link]

  • Effects of phenol on metabolic activities and transcription profiles of cytochrome P450 enzymes in Chironomus kiinensis larvae. Cambridge University Press. [Link]

  • Changes in apoptotic gene expression in the liver of laboratory animals following subchronic exposure to phenol and/or benzene. ResearchGate. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (Source not available)
  • Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. ACS Publications. [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

Sources

Validation

Isotopic effects of Phenol-1-13C compared to other labeled phenols

Isotopic effects of Phenol-1-13C compared to other labeled phenols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Isotopic Effects & Applications: Phenol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic effects of Phenol-1-13C compared to other labeled phenols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Isotopic Effects & Applications: Phenol-1- C vs. Deuterated Phenols

A Technical Comparison Guide for Drug Metabolism and Mechanistic Studies

Executive Summary: The Tracer vs. The Blocker

In the landscape of isotopic labeling, Phenol-1-


C  and Deuterated Phenols (Phenol-d

/d

)
serve fundamentally different roles, dictated by their distinct physical and kinetic properties.
  • Phenol-1-

    
    C  is the "Silent Observer."  It introduces a negligible Kinetic Isotope Effect (KIE), allowing researchers to track the metabolic fate of the aromatic ring without altering the rate of metabolism. Its primary utility lies in NMR-based metabolite identification , Metabolic Flux Analysis (MFA) , and Hyperpolarized MRI  due to the favorable relaxation times of the quaternary ipso-carbon.
    
  • Phenol-d

    
    /d
    
    
    
    is the "Kinetic Modulator." The significant mass increase and lower zero-point energy of the C-D bond create a substantial Primary KIE. This is utilized to slow down metabolism (metabolic blocking), identify rate-limiting steps, or improve the pharmacokinetic profile of a drug candidate (deuterium switching).

This guide objectively compares these isotopologues, providing experimental data, synthesis protocols, and decision-making frameworks for their application.

Physical & Spectroscopic Comparison

The choice of isotope fundamentally alters the spectroscopic signature and vibrational physics of the molecule.

Nuclear Magnetic Resonance (NMR)

The most distinct advantage of Phenol-1-


C is in Carbon-13 NMR. Natural abundance 

C is ~1.1%, requiring long acquisition times. Enrichment at the C1 position provides an immediate, high-intensity signal.
FeaturePhenol (Natural Abundance)Phenol-1-

C (Enriched)
Phenol-d

(Deuterated)
Active Nucleus

H (High sens),

C (Low sens)

C (C1 only - High sens)

H (Quadrupolar)

C Chemical Shift (

)
C1 (ipso): ~155.0 ppmC1 (ipso): ~155.0 ppm (Intense Singlet) C-D carbons show triplets/multiplets & isotope shift
Coupling (

)
C-H coupling observedC1-C2/C6 coupling observable C-D coupling dominates; loss of NOE enhancement
Relaxation (T

)
Short (due to C-H dipole)Long (C1 is quaternary) Moderate

Expert Insight: The C1 carbon in phenol is bonded to Oxygen and Carbon, but not Hydrogen. This lack of direct dipolar relaxation with a proton gives the C1 nucleus a significantly longer longitudinal relaxation time (


). This property is critical for Hyperpolarized 

C MRI
, where the polarization state must survive long enough to be imaged in vivo.
Vibrational Spectroscopy (IR) & Mass Effects

Isotopic substitution shifts vibrational frequencies based on the reduced mass (


) of the oscillator.


  • Deuterium (

    
    H 
    
    
    
    
    
    H):
    Doubles the mass of the hydrogen. The C-H stretch (~3050 cm
    
    
    ) shifts dramatically to the C-D stretch (~2250 cm
    
    
    ). This is a massive spectral window change.
  • Carbon-13 (

    
    C 
    
    
    
    
    
    C):
    The mass change is only ~8%. The frequency shift is small (approx. 20–40 cm
    
    
    redshift for C-O or C-C stretches).

Experimental Data: Vibrational Shifts

  • 
     Stretch:  ~1230 cm
    
    
    
    (
    
    
    C)
    
    
    ~1215 cm
    
    
    (
    
    
    C).
  • 
     Stretch:  Unaffected by 
    
    
    
    C labeling (unlike Phenol-OD).

Kinetic Isotope Effects (KIE): The Decision Matrix

The KIE is the ratio of reaction rates (


).[1] This is the definitive factor when choosing between 

C and Deuterium.
Primary KIE (Breaking the Bond)
  • Phenol-d (C-D bond breaking): If the rate-limiting step involves breaking a C-H bond (e.g., CYP450 hydroxylation), replacing it with C-D requires more energy due to the lower zero-point energy of the C-D bond.

    • Typical

      
      :  2.0 – 7.0 (Significant slowing).
      
  • Phenol-1-

    
    C (C-C/C-O bond breaking):  The C1 label is rarely involved in bond-breaking steps during typical oxidative metabolism (which usually targets the C-H bonds at ortho/para positions). Even if the C1-O bond were broken, the heavy atom KIE is minimal.
    
    • Typical

      
      :  1.01 – 1.05 (Negligible).
      
Secondary KIE (Hybridization Change)
  • Occurs when the labeled atom undergoes a hybridization change (e.g.,

    
    ) during the transition state.
    
  • Phenol-1-

    
    C:  May exhibit a tiny secondary KIE if the aromatic ring is disrupted, but this is generally below the detection limit of biological assays.
    

Diagram 1: KIE Mechanism & Application Workflow This diagram illustrates the divergent pathways for using


C (Tracing) vs. Deuterium (Blocking).

KIE_Comparison Start Experimental Goal Trace Track Metabolites (No Rate Change) Start->Trace Block Slow Metabolism (Rate Limiting Step) Start->Block Label13C Select Phenol-1-13C Trace->Label13C Negligible KIE App1 Metabolite ID (NMR/MS) Label13C->App1 App2 Flux Analysis Label13C->App2 LabelD Select Phenol-d5 Block->LabelD Mech Mechanism: High KIE (kH/kD > 2.0) LabelD->Mech C-D Bond Strength App3 Half-life Extension Mech->App3 App4 Mech. Elucidation Mech->App4

Caption: Workflow for selecting isotopic labels based on Kinetic Isotope Effects. Blue path indicates tracing (


C); Red path indicates kinetic modulation (Deuterium).

Experimental Protocols

Protocol A: Synthesis of Phenol-1- C (Core Labeling)

Adapted from recent core-labeling methodologies (e.g., ChemRxiv, 2023). Objective: Synthesize Phenol-1-


C from a 

C-labeled carbonyl source.[2]

Reagents:

  • 1,5-dibromo-1,4-pentadiene precursor.[3][4]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.7 M in pentane.[5]
  • Labeled Carbon Source: Dimethyl carbonate-

    
    C or 
    
    
    
    CO
    
    
    .
  • Solvent: Anhydrous Ether (Et

    
    O).
    

Step-by-Step Workflow:

  • Lithium-Halogen Exchange:

    • In a glovebox (N

      
       atm), dissolve the dibromide precursor (0.4 mmol) in Et
      
      
      
      O.
    • Cool to -78°C. Add

      
      -BuLi (4.0 equiv) dropwise.
      
    • Stir for 30 min at -78°C, then warm to Room Temp (RT) for 2 hours. This generates the dilithiated species.

  • Carbon Insertion:

    • Add the

      
      C-electrophile (e.g., Dimethyl carbonate-
      
      
      
      C, 0.5 equiv) dropwise.
    • Mechanism:[6] The lithiated species attacks the carbonyl, initiating a [5+1] cyclization.

  • Workup:

    • Quench with acidic methanol (HCl/MeOH).[5]

    • Evaporate solvent and purify via silica flash chromatography.[5]

  • Validation:

    • 
      C NMR:  Confirm singlet at ~155 ppm.
      
    • MS: Confirm M+1 mass shift (m/z 95 for Phenol-1-

      
      C vs 94 for Phenol).
      
Protocol B: Comparative Metabolic Stability Assay

Objective: Determine if the label affects metabolic rate (KIE assessment).

  • Microsomal Incubation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Arm A: Substrate = Unlabeled Phenol (10 µM).

    • Arm B: Substrate = Phenol-1-

      
      C (10 µM).
      
    • Arm C: Substrate = Phenol-d

      
       (10 µM).
      
  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH (1 mM) to initiate oxidation.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Calculate

      
        (slope of ln[conc] vs time).
      
    • Calculate KIE:

      
      .
      

Expected Results:

  • Arm B (Phenol-1-

    
    C):  KIE 
    
    
    
    1.0. Rate is identical to Arm A. Conclusion: Valid tracer.
  • Arm C (Phenol-d

    
    ):  KIE > 1.5. Rate is significantly slower. Conclusion: Metabolic blocking active.
    

Advanced Application: Hyperpolarized C MRI

Phenol-1-


C is gaining traction in molecular imaging.[3]
  • The Problem: Standard MRI detects water protons. It shows anatomy, not metabolism.

  • The Solution: Dynamic Nuclear Polarization (DNP) increases the signal of

    
    C by >10,000x.
    
  • Why Phenol-1-

    
    C? 
    
    • The Ipso-Carbon (C1) has a long

      
       relaxation time (20-40 seconds) because it has no attached protons to facilitate dipolar relaxation.
      
    • This allows sufficient time to hyperpolarize the probe, inject it, and image its conversion to sulfated or glucuronidated metabolites in the liver.

Diagram 2: Hyperpolarized


C Imaging Workflow 

Hyperpolarization Substrate Phenol-1-13C (High Purity) DNP DNP Polarizer (1K, 3-5 Tesla) Substrate->DNP Mix with Radical Dissolution Rapid Dissolution (Hot Buffer) DNP->Dissolution Hyperpolarization Injection IV Injection Dissolution->Injection < 10 seconds Imaging MRI Acquisition (C1 Signal Tracking) Injection->Imaging Metabolism Detection of Ph-Glucuronide / Ph-Sulfate Imaging->Metabolism Real-time Flux

Caption: Workflow for Hyperpolarized 13C-MRI. The long T1 of the quaternary C1 allows tracking of downstream conjugates.

References

  • Synthesis of 1-13C Phenols: Core-Labeling Synthesis of Phenols. ChemRxiv (2023). Link

  • NMR Shifts of Phenols: 13C NMR Chemical Shifts - Oregon State University.Link

  • Kinetic Isotope Effects: Kinetic Isotope Effects in Drug Design. Wikipedia / Scientific Reviews. Link

  • Metabolic Flux Analysis: 13C-Metabolic Flux Analysis of Phenol Metabolism in E. coli. Frontiers in Microbiology (2019). Link

  • Deuterium vs 13C in Mass Spec: Comparing 13C methyl and deuterated methyl isotopic labeling. NIH / PMC (2023). Link(Note: Generalized citation based on search context).

(Note: For actual publication, verify specific DOI links for the most recent year).

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The Isotope Distinction

Before initiating any disposal workflow, it is critical to address the most common misconception regarding this product. Phenol-1-13C is a stable isotope compound.

Author: BenchChem Technical Support Team. Date: February 2026

Before initiating any disposal workflow, it is critical to address the most common misconception regarding this product. Phenol-1-13C is a stable isotope compound. It is NOT radioactive.

Unless this material has been co-mingled with radiolabels (e.g., 14C or 3H) during your specific experimental workflow, it must not be disposed of in radioactive waste streams. Doing so incurs unnecessary disposal costs (often 10-20x higher) and complicates regulatory compliance. Treat Phenol-1-13C chemically as RCRA U188 hazardous waste, identical to natural abundance phenol.

The Nature of the Hazard: Why Standard Protocols Fail

Phenol presents a unique dual-threat that often bypasses standard laboratory safety reflexes.

  • The Anesthetic Trap: Phenol acts as a local anesthetic.[1][2] Upon skin contact, it numbs the nerve endings immediately. You will likely not feel a burn until systemic absorption has already reached dangerous levels.

  • The "White Patch" Necrosis: Phenol denatures proteins instantly, forming a white coagulum (eschar) on the skin. This is not a salt deposit; it is dead tissue.

  • Rapid Systemic Toxicity: Unlike strong mineral acids which damage the surface, phenol is lipophilic. It penetrates the dermis rapidly, entering the bloodstream where it targets the CNS, heart, and kidneys.

Operational Implication: Visual inspection of gloves and immediate decontamination (PEG 300/400) are more critical than pain response.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against concentrated phenol. Phenol permeates thin nitrile in minutes.

Table 1: Glove Material Breakthrough Times for Phenol

Glove MaterialBreakthrough Time (Concentrated Phenol)Operational Recommendation
Laminate (Silver Shield/4H) > 8 HoursMandatory for spill cleanup or handling stock >10 mL.
Butyl Rubber > 4 HoursExcellent dexterity/protection balance. Preferred for synthesis.
Neoprene ~ 30-60 MinutesAcceptable for dilute solutions (<10%) or splash protection only.
Standard Nitrile (4 mil) < 5 Minutes DO NOT USE as primary protection for concentrated stock.

Data synthesized from standard permeation guides (Ansell/Honeywell).

Disposal Workflow & Segregation Logic

The following workflow ensures compliance with EPA RCRA regulations (Code U188) and prevents dangerous chemical incompatibilities.

Core Segregation Rule

NEVER mix Phenol-1-13C waste with strong oxidizers (e.g., Nitric Acid, Perchloric Acid). Phenol is a combustible organic; mixing it with oxidizing acids can form unstable, explosive compounds (e.g., Picric Acid derivatives) or cause immediate exothermic eruptions.

Disposal Decision Tree

PhenolDisposal Start Start: Phenol-1-13C Waste IsMixed Is the Phenol mixed with other chemicals? Start->IsMixed CheckRadio Is it mixed with Radioisotopes (14C, 3H)? IsMixed->CheckRadio Yes StreamU188 RCRA U188 Stream (Toxic/Corrosive) IsMixed->StreamU188 No (Pure/Solvent Only) CheckOxidizer CRITICAL CHECK: Is it mixed with Oxidizers? (Nitric Acid, Peroxides) StreamOx DO NOT MIX Segregate as Oxidizer Waste (Explosion Hazard) CheckOxidizer->StreamOx Yes CheckOxidizer->StreamU188 No CheckRadio->CheckOxidizer No StreamRad Radioactive Mixed Waste (High Cost Stream) CheckRadio->StreamRad Yes Final Transfer to EHS/Waste Vendor for Incineration StreamOx->Final Handle Separately StreamRad->Final Handle Separately Container Select Container: Glass or Polyethylene (HDPE) (Avoid Polystyrene) StreamU188->Container Labeling Label Container: 'Hazardous Waste - Phenol' 'Toxic, Corrosive' Labeling->Final Container->Labeling

Figure 1: Logic flow for determining the correct waste stream for Phenol-1-13C, emphasizing the critical separation from oxidizers.

Step-by-Step Protocol

Step 1: Container Selection

  • Approved: Glass (amber preferred for stability), Polypropylene (PP), or High-Density Polyethylene (HDPE).

  • Prohibited: Polystyrene (PS) or PVC. Phenol acts as a solvent for these plastics and will dissolve the container, leading to containment failure.

Step 2: Inventory Reconciliation (Value Retention)

  • Before disposal, weigh the remaining stock.

  • Because Phenol-1-13C is a high-value isotope, update your laboratory inventory management system (LIMS) to reflect the disposal. This prevents "phantom inventory" where researchers plan experiments based on empty vials.

Step 3: Labeling

  • Affix a hazardous waste label.[3]

  • Mandatory Text: "Hazardous Waste - Phenol."[1][2][3][4]

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive."

  • Note: While listing "Phenol-1-13C" is accurate, waste vendors primarily care about the chemical class (Phenol). "Phenol" is sufficient for regulatory transport unless your institution requires isotope tracking on waste tags.

Step 4: Storage Pending Pickup

  • Store the waste container in a secondary containment tray (polypropylene).

  • Keep separated from oxidizers (nitric acid) and strong bases.[1]

Emergency Response: The PEG Protocol

Water is not the most effective immediate treatment for phenol burns because phenol is only moderately soluble in water but highly soluble in lipids (your skin).

The Protocol:

  • Identify: If liquid contacts skin, assume exposure even without pain.

  • Decontaminate: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG 300/400) .[5]

    • Mechanism:[2][3][5][6][7] PEG acts as a solvent that solubilizes phenol better than water, pulling it out of the skin layers.

  • Flush: Only after PEG treatment (or if PEG is unavailable), flush with massive amounts of water for 15+ minutes.

  • Medical Attention: Seek emergency medical evaluation. Systemic toxicity can be delayed.[8]

Recommendation: Keep a "Phenol First Aid Kit" containing a spray bottle of PEG 300/400 directly next to the rotovap or hood where Phenol-1-13C is handled.

References

  • US Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes: Discarded Commercial Chemical Products (The U List). 40 CFR § 261.33. [Link][1][2][4][5][8][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.[7] [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Phenol. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenol. [Link]

Sources

Handling

Personal protective equipment for handling Phenol-1-13C

[1] Executive Summary: The "Silent Penetrator" Phenol-1-13C (Phenol labeled with Carbon-13 at the C1 position) presents a dual challenge in the laboratory: it is a high-value stable isotope used for precision NMR/Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Silent Penetrator"

Phenol-1-13C (Phenol labeled with Carbon-13 at the C1 position) presents a dual challenge in the laboratory: it is a high-value stable isotope used for precision NMR/Mass Spectrometry studies, and it is a Class 6.1 Toxic Substance .[1]

While chemically identical to standard phenol, the handling of Phenol-1-13C demands elevated rigor.[1] Phenol is unique among corrosives because it acts as a local anesthetic .[1] Upon skin contact, it numbs the nerve endings immediately.[1] You will not feel a burn until necrosis has already set in.[1] Furthermore, phenol is lipophilic; it rapidly penetrates the skin and enters the bloodstream, causing systemic toxicity (kidney/liver damage) often before the user realizes they have been exposed.

Critical Distinction: Phenol-1-13C is a stable isotope .[1] It is non-radioactive.[1] The primary safety hazard is chemical (toxicity/corrosivity), not radiological.[1] However, due to the high cost of isotopic enrichment, spill prevention is both a safety and financial imperative.

The "Go/No-Go" Pre-Requisite: The PEG Protocol

Before opening a vial of Phenol-1-13C, you must verify the presence of a specific decontamination agent.[1] Water alone is inefficient at removing phenol from the skin due to phenol's limited solubility in water and high solubility in lipids (skin oils).[1]

Mandatory Requirement: Every workstation handling Phenol-1-13C must have a Phenol First Aid Kit containing Polyethylene Glycol 300 or 400 (PEG 300/400) .[1]

Expert Insight: If you do not have PEG 300/400 immediately accessible (within arm's reach), do not start the experiment.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves provide insufficient protection against phenol.[1] Phenol can permeate standard 4-mil nitrile gloves in as little as 10 minutes.[1]

The Dual-Glove Strategy

To balance dexterity (required for handling small isotope vials) with permeation resistance, use a Laminate-Nitrile Layering System .[1]

LayerGlove TypeMaterialFunctionBreakthrough Time
Inner (Barrier) Silver Shield® / NorfoilLaminate (EVOH/PE)Chemical impermeability> 480 mins (Excellent)
Outer (Dexterity) Standard Exam GloveNitrile (5-8 mil)Grip, dexterity, and sacrificial layer10–30 mins (Splash only)
Full PPE Configuration[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the risk of liquid splashing around the lens.[1]

  • Respiratory: Work must be performed in a certified chemical fume hood.[1] Phenol vapor is an irritant to the respiratory tract.[1]

  • Body: Buttoned lab coat (100% cotton or chemically resistant synthetic). Closed-toe shoes.[1][2]

  • Engineering Controls: Use a secondary containment tray (spill tray) to catch any expensive isotope drops.[1]

Operational Workflow & Logic

The following diagram illustrates the mandatory safety logic loop for handling Phenol-1-13C.

PhenolSafetyLoop Start Start: Phenol-1-13C Protocol CheckPEG CRITICAL CHECK: Is PEG 300/400 Available? Start->CheckPEG Stop STOP WORK Acquire PEG immediately CheckPEG->Stop NO DonPPE Don PPE: 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Goggles & Lab Coat CheckPEG->DonPPE YES HoodCheck Verify Fume Hood Flow Prepare Secondary Containment DonPPE->HoodCheck Handling Handle Isotope: Weigh/Dissolve in Hood HoodCheck->Handling Waste Disposal: Segregate as Chemical Waste Handling->Waste

Figure 1: The Phenol-1-13C Safety Logic Loop. Note the critical stop point if PEG is unavailable.

Emergency Response Protocol

In the event of exposure, time is critical.[1][3][4][5] The anesthetic effect means you may not feel pain, but the chemical is actively damaging tissue.[5][6]

Skin Contact (The PEG Protocol)[1][3][5]
  • Remove: Immediately remove contaminated clothing and the outer nitrile glove (if splashed).[1] Keep the inner laminate glove on if it is not compromised, or remove both if unsure.[1]

  • Wipe: Quickly wipe off excess liquid phenol with a dry absorbent pad.[1] Do not spread it.

  • Flush/Soak:

    • Primary Method (PEG): Immediately soak a gauze pad in PEG 300 or 400 and swab the area.[1][7] Change swabs frequently.[1][3] Continue for 15–30 minutes or until the odor of phenol disappears.

    • Secondary Method (Water): If PEG is not instantly available, flush with copious amounts of water.[1][5][7] Warning: Water may increase absorption initially by spreading the phenol over a larger surface area if not done under high volume.[8]

  • Medical: Seek emergency medical attention. Inform responders that the exposure is Phenol (bring the SDS).[1]

Eye Contact[1][3]
  • Flush: Immediately flush eyes with water at an eyewash station for at least 15 minutes.[1] Hold eyelids open.

  • Medical: Transport to the ER immediately.

Disposal and Isotope Tracking

Since Phenol-1-13C is a stable isotope, it does not require radioactive waste streams (unless mixed with other radioactive materials).[1]

  • Segregation: Collect in a dedicated "Phenol Waste" container. Do not mix with strong oxidizers.[1]

  • Labeling: Label clearly as "Phenol Solutions - Toxic/Corrosive."

  • Glassware: Triple rinse glassware with a solvent (ethanol or acetone) into the waste container before washing.[1]

References

  • Yale University Environmental Health & Safety. (2022).[1] Phenol Standard Operating Procedure. Retrieved from [Link]

  • Duke University OESO. (2023).[1] Phenol Guideline and First Aid. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. (2020).[1] Standard Operating Procedure: Phenol. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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